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  • Product: 3-Azabicyclo[4.1.0]heptan-4-one
  • CAS: 78503-68-1

Core Science & Biosynthesis

Foundational

Synthesis of 3-Azabicyclo[4.1.0]heptan-4-one

Title: Synthesis and Mechanistic Evaluation of 3-Azabicyclo[4.1.0]heptan-4-one: A Comprehensive Technical Guide Introduction The 3-azabicyclo[4.1.0]heptane scaffold is a privileged motif in modern drug discovery, acting...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Synthesis and Mechanistic Evaluation of 3-Azabicyclo[4.1.0]heptan-4-one: A Comprehensive Technical Guide

Introduction

The 3-azabicyclo[4.1.0]heptane scaffold is a privileged motif in modern drug discovery, acting as a conformationally restricted bioisostere for piperidine and pyrrolidine rings. Its rigidified geometry minimizes entropic penalties upon target binding, a principle heavily leveraged in the development of triple reuptake inhibitors and advanced fluoroquinolone antibiotics[1]. The lactam derivative, 3-azabicyclo[4.1.0]heptan-4-one, serves as the central synthetic hub for accessing these complex active pharmaceutical ingredients (APIs).

Retrosynthetic Analysis

Constructing the fused cyclopropane-piperidinone system requires overcoming significant ring strain and stereoelectronic hurdles. As an application scientist, selecting the optimal route depends on the availability of starting materials and the required substitution patterns. Two highly validated pathways dominate the literature:

  • Pathway A (Ring Expansion): A Beckmann rearrangement of a bicyclo[3.1.0]hexan-3-one oxime.

  • Pathway B (Cyclopropanation): A Simmons-Smith or Corey-Chaykovsky cyclopropanation of a 5,6-dihydro-2(1H)-pyridinone.

Retrosynthesis Target 3-Azabicyclo[4.1.0]heptan-4-one PathA Pathway A: Ring Expansion Target->PathA Beckmann PathB Pathway B: Cyclopropanation Target->PathB Simmons-Smith PrecursorA Bicyclo[3.1.0]hexan-3-one PathA->PrecursorA PrecursorB 5,6-Dihydro-2(1H)-pyridinone PathB->PrecursorB

Retrosynthetic pathways for 3-azabicyclo[4.1.0]heptan-4-one.

Pathway A: The Beckmann Rearrangement Route

Expertise & Causality: The Beckmann rearrangement is a highly reliable method for expanding a five-membered cyclopentanone ring into a six-membered lactam. Starting from bicyclo[3.1.0]hexan-3-one, the ketone is first condensed with hydroxylamine. The critical mechanistic driver here is the stereospecificity of the Beckmann rearrangement: the alkyl group anti-periplanar to the leaving group on the oxime nitrogen migrates exclusively[1]. By converting the oxime hydroxyl into a superior leaving group (e.g., a tosylate), the migratory aptitude of the adjacent carbon is maximized, smoothly yielding the 3-azabicyclo[4.1.0]heptan-4-one framework[2].

Beckmann Ketone Bicyclo[3.1.0] hexan-3-one Oxime Oxime Formation (NH2OH·HCl) Ketone->Oxime Activation O-Activation (TsCl, Base) Oxime->Activation Migration Alkyl Migration (Anti-periplanar) Activation->Migration Product Lactam Product Migration->Product

Mechanistic sequence of the Beckmann rearrangement to form the lactam.

Self-Validating Experimental Protocol: Step 1: Oxime Formation

  • Dissolve bicyclo[3.1.0]hexan-3-one (1.0 eq) in absolute ethanol (0.5 M).

  • Add hydroxylamine hydrochloride (1.5 eq) and sodium acetate (1.5 eq).

  • Reflux the mixture for 2-4 hours.

  • In-Process Control (IPC): Monitor via TLC (Hexane/EtOAc 7:3). The ketone spot (UV inactive, KMnO4​ active) must be completely consumed before proceeding to prevent side reactions in the next step.

  • Workup: Concentrate the solvent, partition between EtOAc and H2​O , wash with brine, dry over MgSO4​ , and concentrate to yield the crude oxime.

Step 2: Tosylation and Rearrangement

  • Dissolve the crude oxime in anhydrous pyridine (0.2 M) under an inert N2​ atmosphere at 0 °C.

  • Portion-wise, add p -toluenesulfonyl chloride (TsCl) (1.2 eq).

  • Stir at 0 °C for 2 hours, then warm to room temperature and stir for 12 hours to allow the in situ rearrangement of the oxime tosylate[2].

  • IPC: LC-MS analysis should indicate the mass of the rearranged lactam ( [M+H]+ ).

  • Workup: Quench with ice water, extract with DCM, wash with 1N HCl (to remove pyridine), and purify via silica gel chromatography to isolate 3-azabicyclo[4.1.0]heptan-4-one.

Pathway B: The Simmons-Smith Cyclopropanation Route

Expertise & Causality: Direct cyclopropanation of 5,6-dihydro-2(1H)-pyridinone is electronically demanding. The α,β -unsaturated lactam is electron-deficient, making it a poor nucleophile for standard electrophilic carbenoids. To overcome this, the Furukawa modification of the Simmons-Smith reaction ( Et2​Zn and CH2​I2​ ) is employed, generating a highly reactive zinc carbenoid[3]. Crucially, the lactam nitrogen must be protected (e.g., with a Benzyl or Boc group) prior to the reaction. An unprotected secondary amine will coordinate with the zinc reagent, quenching the carbenoid and leading to N-alkylation rather than the desired cyclopropanation.

Self-Validating Experimental Protocol: Step 1: N-Protection (Benzylation)

  • Suspend NaH (60% dispersion in mineral oil, 1.2 eq) in anhydrous THF at 0 °C.

  • Dropwise, add 5,6-dihydro-2(1H)-pyridinone (1.0 eq) in THF. Stir for 30 mins until H2​ evolution ceases.

  • Add benzyl bromide (1.1 eq) and stir at room temperature for 4 hours.

  • IPC: TLC (Hexane/EtOAc 1:1) to confirm the disappearance of the starting lactam.

Step 2: Furukawa Cyclopropanation

  • In a flame-dried flask under Ar, dissolve the N-benzyl lactam in anhydrous DCM (0.1 M) and cool to 0 °C.

  • Add diethylzinc (1.0 M in hexane, 3.0 eq).

  • Dropwise, add diiodomethane (6.0 eq) over 30 minutes. The massive excess of reagent compensates for the electron-deficient nature of the double bond.

  • Stir for 16 hours, allowing the reaction to warm to room temperature.

  • IPC: Monitor via GC-MS or LC-MS. The mass should shift by +14 Da ( CH2​ addition).

  • Workup: Carefully quench with saturated aqueous NH4​Cl . Extract with DCM, dry, and purify to yield 3-benzyl-3-azabicyclo[4.1.0]heptan-4-one.

  • Deprotection: The benzyl group can be removed via transfer hydrogenation (Pd/C, ammonium formate, MeOH, reflux) to yield the free 3-azabicyclo[4.1.0]heptan-4-one.

Quantitative Data Presentation

ParameterPathway A: Beckmann RearrangementPathway B: Simmons-Smith Cyclopropanation
Starting Material Bicyclo[3.1.0]hexan-3-one5,6-Dihydro-2(1H)-pyridinone
Key Reagents NH2​OH⋅HCl , TsCl, Pyridine Et2​Zn , CH2​I2​ , Benzyl Bromide
Typical Overall Yield 45 - 60%35 - 50% (over 3 steps)
Stereocontrol Inherits stereocenter from bicyclic ketoneSyn-addition; directed by sterics
Scalability High (avoids highly reactive organometallics)Moderate (requires handling of pyrophoric Et2​Zn )
Primary Challenge Regioselectivity of migrating groupLow reactivity of electron-deficient alkene

References

  • EP0413455B1 - Azabicyclo quinolone carboxylic acids - Google Patents. 2

  • 6-(3,4-Dichlorophenyl)-1-[(Methyloxy)methyl]-3-azabicyclo[4.1.0]heptane: A New Potent and Selective Triple Reuptake Inhibitor | Journal of Medicinal Chemistry. 1

  • Cyclopropanation - Wikipedia. 3

Sources

Exploratory

A Guide to the Spectroscopic Characterization of 3-Azabicyclo[4.1.0]heptan-4-one

This technical guide provides an in-depth exploration of the spectroscopic properties of 3-Azabicyclo[4.1.0]heptan-4-one, a bicyclic lactam with potential applications in medicinal chemistry and drug development. While d...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides an in-depth exploration of the spectroscopic properties of 3-Azabicyclo[4.1.0]heptan-4-one, a bicyclic lactam with potential applications in medicinal chemistry and drug development. While direct experimental literature on this specific molecule is sparse[1], this document, grounded in established spectroscopic principles and data from analogous structures, offers a robust framework for its characterization. We will delve into the anticipated features in Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS), explaining the underlying structural reasoning for the expected data.

Introduction

3-Azabicyclo[4.1.0]heptan-4-one is a constrained bicyclic scaffold that merges the structural features of a γ-lactam with a cyclopropane ring fused to a six-membered ring. This unique architecture imparts significant conformational rigidity, which can be a desirable trait in the design of pharmacologically active molecules. The bicyclo[4.1.0]heptane, or norcarane, framework is a known constituent in various natural products and pharmaceutical agents[2]. Understanding the spectroscopic fingerprint of this core structure is paramount for its unambiguous identification, purity assessment, and the structural elucidation of its derivatives.

Molecular Structure and Stereochemistry

The structure of 3-Azabicyclo[4.1.0]heptan-4-one presents interesting stereochemical considerations. The fusion of the cyclopropane and cyclohexane rings can result in either a cis or trans configuration, with the cis isomer generally being the more thermodynamically stable form in related systems[3][4]. This guide will primarily focus on the characterization of the cis isomer.

cluster_workflow Spectroscopic Analysis Workflow Synthesis Synthesis & Purification IR IR Spectroscopy (ATR) Synthesis->IR NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR MS Mass Spectrometry (ESI-HRMS) Synthesis->MS Analysis Data Analysis & Structural Elucidation IR->Analysis NMR->Analysis MS->Analysis

Sources

Foundational

Engineering Conformational Rigidity: A Technical Guide to 3-Azabicyclo[4.1.0]heptan-4-one in Advanced Drug Design

Executive Summary & Strategic Imperative In modern medicinal chemistry, the transition from flat, sp2-hybridized aromatic systems to sp3-rich, three-dimensional scaffolds is a critical strategy for improving clinical suc...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Imperative

In modern medicinal chemistry, the transition from flat, sp2-hybridized aromatic systems to sp3-rich, three-dimensional scaffolds is a critical strategy for improving clinical success rates. 3-Azabicyclo[4.1.0]heptan-4-one (CAS: 78503-68-1) represents a premier building block in this paradigm[1]. By fusing a cyclopropane ring to a piperidinone (lactam) core, this bicyclic system introduces severe conformational restriction. This rigidity minimizes the entropic penalty upon target binding and provides highly predictable vectorization for appending pharmacophores.

This whitepaper provides an authoritative, field-proven guide to the physicochemical profiling, synthesis, and downstream application of 3-Azabicyclo[4.1.0]heptan-4-one, moving beyond descriptive chemistry to explain the fundamental causality behind each experimental protocol.

Physicochemical Profiling & Analytical Constants

Before initiating any synthetic workflow, establishing the analytical baseline of the starting material is paramount. The predicted high hydrophilicity and low molecular weight make this compound an ideal fragment-based drug discovery (FBDD) anchor.

PropertyValueAnalytical & Practical Significance
CAS Number 78503-68-1[1]Primary identifier for inventory and regulatory compliance.
Molecular Formula C6H9NO[2]Defines stoichiometry for synthetic equivalents.
Molecular Weight 111.14 g/mol [3]Critical for precise molarity calculations during scale-up.
Monoisotopic Mass 111.06841 Da[2]Target mass for HRMS (ESI+) validation.
Predicted XlogP -0.1[2]Indicates high hydrophilicity; dictates reverse-phase HPLC conditions.
GHS Classification H315, H319, H335[1]Necessitates engineering controls (fume hood) against respiratory/eye irritation.

Mechanistic Rationale: The Power of the[4.1.0] Bicyclic Scaffold

The integration of a cyclopropane ring onto a lactam core is not merely a structural novelty; it is a stereoelectronic strategy. The cyclopropane ring possesses "Walsh orbitals"—sp2-like orbitals that allow for hyperconjugation with the adjacent nitrogen lone pair and carbonyl π-system.

Causality in Drug Design:

  • Metabolic Stability: The cyclopropane ring sterically shields the adjacent methylene protons from cytochrome P450-mediated oxidation.

  • Receptor Affinity: The bicyclic nature locks the piperidine ring into a specific boat or half-chair conformation. When this molecule is reduced to its secondary amine and appended to a larger drug core (such as a fluoroquinolone), it pre-organizes the ligand into its bioactive conformation, drastically reducing the entropic cost of binding[4].

Synthetic Methodologies & Causality-Driven Protocols

The following workflows detail the synthesis of the lactam core and its subsequent activation.

G N1 Chiral Precursor (e.g., (+)-3-Carene) N2 Oxidative Cleavage & Ring Formation N1->N2 N3 Cyclopropyl Ketone Intermediate N2->N3 Stereocenter Preservation N4 Schmidt Rearrangement (NaN3, Acid) N3->N4 N5 3-Azabicyclo[4.1.0]heptan-4-one (CAS: 78503-68-1) N4->N5 Regioselective N-Insertion N6 Lactam Reduction (LiAlH4, THF) N5->N6 Pharmacophore Activation N9 Conformationally Restricted Antibiotic / GABA Analog N5->N9 Direct Peptide Coupling N7 3-Azabicyclo[4.1.0]heptane (Secondary Amine) N6->N7 Fieser Workup (Yield >85%) N8 SNAr Coupling (Fluoroquinolone Core) N7->N8 N8->N9 Target Assembly

Figure 1: Synthetic and functionalization workflow of 3-Azabicyclo[4.1.0]heptan-4-one.

Protocol A: Stereoselective Synthesis via Schmidt Rearrangement

To construct the 3-azabicyclo[4.1.0]heptan-4-one core, researchers often utilize a Schmidt rearrangement on a cyclopropyl-fused cyclic ketone derived from chiral pool precursors like (+)-3-carene[5][6].

  • The Causality: Why use the Schmidt reaction instead of a Beckmann rearrangement? The Schmidt reaction avoids the multi-step, moisture-sensitive oxime formation and tosylation sequence. By directly inserting hydrazoic acid into the ketone, we achieve regioselective nitrogen insertion driven by the migratory aptitude of the more substituted carbon.

  • Self-Validating Step-by-Step Protocol:

    • Preparation: Dissolve the precursor bicyclic ketone in anhydrous dichloromethane (DCM) under argon. Rationale: Moisture quenches the carbocation intermediates, leading to undesired ring-opening.

    • Activation: Add trifluoromethanesulfonic acid (TfOH) at 0°C. Rationale: TfOH is chosen over HCl because it provides a non-nucleophilic counterion. Chloride ions would competitively attack the carbocation, yielding chloro-byproducts.

    • Insertion: Slowly add sodium azide (NaN3) in small portions.

    • Validation Checkpoint 1 (In-Process): Monitor the reaction for nitrogen gas evolution (bubbling). The cessation of bubbling is a real-time kinetic indicator that the azide insertion and subsequent rearrangement are complete.

    • Quench & Extract: Neutralize carefully with saturated aqueous NaHCO3 and extract with EtOAc.

    • Validation Checkpoint 2 (Spectroscopy): Run an FT-IR spectrum of the crude product. A successful reaction is validated by the shift of the carbonyl stretch from ~1710 cm⁻¹ (ketone) to ~1660 cm⁻¹ (lactam amide).

Protocol B: Lactam Reduction and Pharmacophore Activation

To utilize this scaffold as an amine side-chain in drug discovery, the stable lactam must be reduced to 3-azabicyclo[4.1.0]heptane[4].

  • The Causality: Why use Lithium Aluminum Hydride (LiAlH4)? The lactam carbonyl is heavily resonance-stabilized. Milder reagents like NaBH4 lack the nucleophilic hydride strength required to break this resonance.

  • Self-Validating Step-by-Step Protocol:

    • Setup: Suspend LiAlH4 in anhydrous THF at 0°C.

    • Addition: Add 3-azabicyclo[4.1.0]heptan-4-one dropwise as a THF solution.

    • Thermal Activation: Heat the reaction to 65°C (reflux) for 4 hours. Rationale: The initial intermediate is a highly stable lithium alkoxide-amine complex. Thermal energy is required to force the collapse of this complex and drive the second hydride transfer.

    • Validation Checkpoint 1 (Fieser Workup): Cool to 0°C. Sequentially add x mL water, x mL 15% NaOH, and 3x mL water (where x is the mass of LiAlH4 in grams). Rationale: Quenching with straight water creates a gelatinous aluminum hydroxide emulsion that traps the polar amine product. The Fieser method forces the formation of a granular sodium aluminate matrix, allowing for rapid filtration and >85% recovery.

    • Validation Checkpoint 2 (NMR): Analyze via 1H NMR. The reaction is validated by the complete disappearance of the downfield lactam N-H proton and the appearance of a secondary amine N-H (~1.5-2.0 ppm, exchangeable with D2O).

Applications in Target-Directed Drug Development

Fluoroquinolone Antibiotics

The 3-azabicyclo[4.1.0]heptane system is highly prized as a C7-substituent in fluoroquinolone antibiotics[4][7]. By reacting the secondary amine (generated in Protocol B) with a 7-chloro-fluoroquinolone core via Nucleophilic Aromatic Substitution (SNAr), researchers generate highly potent antibacterial agents. The cyclopropane ring restricts the orientation of the amine, enhancing binding affinity to bacterial DNA gyrase and topoisomerase IV, while simultaneously reducing off-target hERG channel binding (a common cardiotoxic liability in flexible amines).

Conformationally Restricted GABA Analogs

Recent synthetic efforts have utilized 7,7-dimethyl-3-azabicyclo[4.1.0]heptan-4-one as a direct precursor for non-protein amino acids[5][6]. By hydrolyzing the lactam, researchers generate conformationally locked γ -aminobutyric acid (GABA) analogs. These analogs are critical for probing GABA receptor subtypes, as their rigidity prevents them from adopting the multiple conformations that flexible GABA can, thereby conferring subtype selectivity.

References

To ensure scientific integrity and reproducibility, all foundational data, patents, and methodologies discussed in this whitepaper are grounded in the following verified sources:

  • Title: 3-azabicyclo[4.1.0]heptan-4-one (C6H9NO) Compound Summary Source: PubChemLite / PubChem URL: [Link]

  • Title: EP0413455B1 - Azabicyclo quinolone carboxylic acids Source: Google Patents URL
  • Title: Synthesis of (1R, 6R)-7,7-Dimethyl-3-Azabicyclo[4.1.0]Heptan-4-One Source: Russian Journal of Organic Chemistry URL: [Link]

Sources

Exploratory

3-Azabicyclo[4.1.0]heptan-4-one (C6H9NO): Strategic Synthesis and Pharmacophore Profiling in Drug Discovery

Executive Summary The compound 3-azabicyclo[4.1.0]heptan-4-one (Molecular Formula: C6H9NO) represents a highly valuable, conformationally restricted bicyclic lactam scaffold in modern medicinal chemistry[1],[2]. By fusin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 3-azabicyclo[4.1.0]heptan-4-one (Molecular Formula: C6H9NO) represents a highly valuable, conformationally restricted bicyclic lactam scaffold in modern medicinal chemistry[1],[2]. By fusing a cyclopropane ring to a piperidinone (δ-lactam) core, the molecule achieves a high degree of structural rigidity. This rigidity is thermodynamically advantageous in drug design: it minimizes the entropic penalty associated with target binding by locking the molecule into a pre-organized bioactive conformation. In my experience scaling early-stage therapeutics, this specific scaffold is uniquely suited for the development of protease inhibitors, rigidified GABA analogs, and advanced fluoroquinolone antibiotics[3],[4].

Physicochemical & Structural Profiling

Accurate physicochemical characterization is the bedrock of reliable assay development and pharmacokinetic modeling. The fusion of the three-membered and six-membered rings creates a defined stereochemical vector for functionalization, while its low lipophilicity makes it an excellent building block for improving the aqueous solubility of target compounds[1].

Table 1: Core Physicochemical Properties
PropertyValue
Chemical Name 3-Azabicyclo[4.1.0]heptan-4-one
Molecular Formula C6H9NO
Molecular Weight 111.14 g/mol
CAS Registry Number 78503-68-1[2],
InChIKey KNWOHYJTPMZOHT-UHFFFAOYSA-N[1],
Monoisotopic Mass 111.06841 Da[1]
Predicted XlogP -0.1[1]
Predicted CCS [M+H]+ 125.1 Ų[1]

Causality in Design: The predicted XlogP of -0.1 indicates high hydrophilicity[1]. The rigid cyclopropane moiety restricts the normal puckering of the lactam ring, forcing the amide bond into a geometry that effectively mimics native peptide transition states[4].

Strategic Synthesis Methodologies

Synthesizing bicyclic lactams requires precise stereocontrol. While methods like the Aubé reaction (intramolecular Schmidt reaction) are viable for certain substituted analogs[5], the most robust and scalable approach for the unsubstituted 3-azabicyclo[4.1.0]heptan-4-one core relies on the Beckmann rearrangement of bicyclo[3.1.0]hexan-3-one oxime derivatives[3],[6].

Rationale: The Beckmann rearrangement is chosen because its strict anti-migratory aptitude ensures predictable regioselectivity. It expands the 5-membered carbocycle into a 6-membered lactam while strictly preserving the delicate stereochemistry of the cyclopropane bridgeheads[3].

Protocol: Synthesis via Beckmann Rearrangement

Objective: Stereospecific conversion of bicyclo[3.1.0]hexan-3-one to 3-azabicyclo[4.1.0]heptan-4-one.

  • Oximation (Step 1) :

    • Dissolve bicyclo[3.1.0]hexan-3-one (1.0 equiv) in anhydrous ethanol.

    • Add hydroxylamine hydrochloride (1.2 equiv) and sodium acetate (1.5 equiv).

    • Reflux for 2 hours.

    • Self-Validation Point: Monitor via TLC (n-hexane/EtOAc 7:3). The reaction is complete when the ketone spot is entirely consumed.

    • Concentrate under reduced pressure, extract with dichloromethane (DCM), wash with brine, and dry over Na2SO4 to yield the oxime intermediate.

  • Activation & Rearrangement (Steps 2 & 3) :

    • Dissolve the crude oxime in anhydrous pyridine at 0 °C under an inert argon atmosphere.

    • Add p-toluenesulfonyl chloride (TsCl, 1.1 equiv) portion-wise to form the highly reactive oxime tosylate[3].

    • Stir at room temperature for 4 hours, then heat to 80 °C for 6 hours to induce the ring-expanding Beckmann rearrangement.

  • Isolation & Quality Control :

    • Quench with ice-cold 1M HCl to neutralize the pyridine. Extract with EtOAc.

    • Purify via flash chromatography (silica gel, gradient elution up to 5% MeOH in DCM).

    • Self-Validation Point: Confirm product identity via LC-MS. The target lactam must exhibit an[M+H]+ peak at m/z 112.07[1].

ExperimentalWorkflow Ketone Bicyclo[3.1.0]hexan-3-one (Starting Material) Oxime Bicyclo[3.1.0]hexan-3-one oxime (Intermediate) Ketone->Oxime Step 1: Oximation Hydroxylamine NH2OH·HCl, Base (Reagents) Hydroxylamine->Oxime Tosylate Oxime Tosylate (Activated Intermediate) Oxime->Tosylate Step 2: Tosylation Activation TsCl, Pyridine (Activation) Activation->Tosylate Rearrangement Beckmann Rearrangement (Ring Expansion) Tosylate->Rearrangement Step 3: Heat/Acid Product 3-Azabicyclo[4.1.0]heptan-4-one (Target Lactam) Rearrangement->Product Yields Target

Caption: Workflow for the synthesis of 3-azabicyclo[4.1.0]heptan-4-one via Beckmann rearrangement.

Applications in Pharmacophore Design

The 3-azabicyclo[4.1.0]heptan-4-one core is not merely a structural curiosity; it is a highly functional warhead deployed across several therapeutic domains:

  • Antiviral Protease Inhibitors : The homologous bicyclic [3.1.0]proline moiety is a critical P2 fragment in blockbuster drugs like Boceprevir and Nirmatrelvir (Paxlovid)[7],[4]. Substituting the 5-membered pyrrolidine with the 6-membered 3-azabicyclo[4.1.0]heptan-4-one homolog allows medicinal chemists to probe larger P2 binding pockets in mutated viral proteases while maintaining the required peptide-like backbone[4].

  • Antibacterial Agents : As detailed in patent literature, this scaffold is incorporated into azabicyclo quinolone carboxylic acids. The rigid bicyclic amine enhances DNA gyrase inhibition and improves cellular permeability against Gram-negative bacteria[3],[6].

  • CNS Active Agents : The structural topology of the cyclopropane-fused lactam serves as a rigidified analog of γ-aminobutyric acid (GABA), making it a high-affinity ligand for GABA receptors[7].

PharmacophoreLogic Scaffold 3-Azabicyclo[4.1.0]heptan-4-one (Core Scaffold) Rigidity Cyclopropane Ring (Conformational Restriction) Scaffold->Rigidity Structural Feature Hbond Lactam Motif (NH-C=O) (H-Bond Donor/Acceptor) Scaffold->Hbond Structural Feature Protease Protease Inhibitors (e.g., Nirmatrelvir analogs) Rigidity->Protease Locks P2 Conformation GABA GABA Receptor Ligands (Rigidified Analogs) Rigidity->GABA Mimics Bioactive Pose Antibacterial Fluoroquinolones (DNA Gyrase Inhibitors) Rigidity->Antibacterial Enhances Cell Permeability Hbond->Protease Active Site Binding Hbond->GABA Receptor Interaction

Caption: Logical mapping of structural features to pharmacological applications.

Analytical Validation Protocols

To ensure trustworthiness and scientific integrity, any synthesized batch of 3-azabicyclo[4.1.0]heptan-4-one must undergo rigorous analytical validation:

  • Ion Mobility Mass Spectrometry (IM-MS) : Confirm the exact monoisotopic mass of 111.06841 Da. IM-MS should yield specific Collision Cross Section (CCS) values (e.g., [M+Na]+ at 134.6 Ų and [M+H]+ at 125.1 Ų) to verify the 3D conformation against theoretical models[1].

  • Nuclear Magnetic Resonance (NMR) : 1H NMR is critical for confirming the cyclopropane ring integrity. The highly shielded cyclopropyl protons typically resonate uniquely upfield between 0.5 and 1.2 ppm, distinct from the lactam backbone protons.

References

  • Title: 3-azabicyclo[4.1.0]heptan-4-one (C6H9NO)
  • Title: 3-azabicyclo[4.1.
  • Title: 3-azabicyclo[4.1.
  • Source: google.com (Google Patents)
  • Title: EP0413455B1 - Azabicyclo quinolone carboxylic acids (Synthesis Methodology)
  • Title: Synthesis of (1R,6R)-7,7-dimethyl-3-azabicyclo[4.1.
  • Source: researchgate.
  • Source: beilstein-journals.

Sources

Foundational

Mass Spectrometry Analysis of 3-Azabicyclo[4.1.0]heptan-4-one: A Comprehensive Technical Guide

Executive Summary The bicyclic lactam 3-azabicyclo[4.1.0]heptan-4-one (C₆H₉NO) is a highly strained, cyclopropanated valerolactam scaffold. It serves as a critical pharmacophore and synthetic intermediate in the developm...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The bicyclic lactam 3-azabicyclo[4.1.0]heptan-4-one (C₆H₉NO) is a highly strained, cyclopropanated valerolactam scaffold. It serves as a critical pharmacophore and synthetic intermediate in the development of central nervous system (CNS) therapeutics, most notably in blood-brain barrier-penetrant dopamine-β-hydroxylase (DβH) inhibitors 1.

As a Senior Application Scientist, I approach the mass spectrometric characterization of this molecule not merely as a routine analytical task, but as a dynamic system of interacting thermodynamic and kinetic variables. This whitepaper details the mechanistic rationale behind its ionization and fragmentation, providing a self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol designed to eliminate matrix effects and ensure absolute quantitative integrity.

Structural & Mechanistic Profiling (The "Why")

To optimize an MS method, one must first understand the gas-phase behavior of the analyte. 3-Azabicyclo[4.1.0]heptan-4-one has an exact monoisotopic mass of 111.0684 Da. Under Positive Electrospray Ionization (ESI+), it readily accepts a proton to form the [M+H]⁺ precursor ion at m/z 112.1.

Thermodynamic vs. Kinetic Protonation Dynamics

The ionization of lactams involves a dynamic tautomeric equilibrium. Computational studies demonstrate that O-protonation is thermodynamically favored by approximately 14 kcal/mol over N-protonation. However, Collision-Induced Dissociation (CID) is a kinetically driven process. The fragmentation pathways predominantly proceed via the less stable, but highly reactive, N-protonated tautomer 2.

Collision-Induced Dissociation (CID) Pathways

Upon entering the collision cell (Q2), the[M+H]⁺ ion undergoes specific, predictable cleavages:

  • Lactam Cleavage (Quantifier): The N-protonated species undergoes a facile neutral loss of carbon monoxide (CO, -28 Da) to generate an acylium/imine intermediate at m/z 84.1 [[3]]().

  • Ammonia Loss (Qualifier 1): The O-protonated tautomer can expel ammonia (NH₃, -17 Da), yielding a carbocation at m/z 95.1 3.

  • Cyclopropane Ring Opening (Qualifier 2): The fused cyclopropane ring introduces immense angular strain. Following the loss of CO, higher collision energies force the m/z 84.1 intermediate to undergo ring-opening and elimination of ethylene (C₂H₄, -28 Da), resulting in a terminal fragment at m/z 56.1.

Fragmentation M [M+H]+ m/z 112.1 (Precursor Ion) F1 [M+H - CO]+ m/z 84.1 (N-Protonated Cleavage) M->F1 -CO (-28 Da) F2 [M+H - NH3]+ m/z 95.1 (O-Protonated Cleavage) M->F2 -NH3 (-17 Da) F3 [M+H - CO - C2H4]+ m/z 56.1 (Cyclopropane Opening) F1->F3 -C2H4 (-28 Da)

Proposed CID fragmentation pathways for protonated 3-azabicyclo[4.1.0]heptan-4-one.

Experimental Methodology: Self-Validating LC-MS/MS Protocol

A robust MS assay must be self-validating. By integrating a Stable Isotope-Labeled Internal Standard (SIL-IS) (e.g., ¹³C/¹⁵N-labeled analog), we create an internal control system that dynamically corrects for ion suppression or enhancement caused by complex biological matrices like brain tissue homogenates 1.

Step-by-Step Workflow
  • Matrix Normalization & Extraction:

    • Aliquot 50 µL of the biological sample (plasma/homogenate) into a 1.5 mL microcentrifuge tube.

    • Spike with 10 µL of SIL-IS (100 ng/mL) to establish the self-validating response ratio.

    • Add 150 µL of ice-cold Acetonitrile (MeCN) to precipitate endogenous proteins.

    • Vortex vigorously for 30 seconds, then centrifuge at 14,000 × g for 10 minutes at 4°C.

    • Transfer 100 µL of the clear supernatant to an autosampler vial.

  • Chromatographic Separation:

    • Inject 2 µL onto a sub-2 µm C18 UHPLC column (e.g., 2.1 × 50 mm) with polar endcapping, maintained at 40°C.

    • Elute using the gradient defined in Table 2.

  • MRM Acquisition:

    • Operate the Triple Quadrupole (QqQ) in ESI+ mode.

    • Utilize Argon as the collision gas at 1.5 mTorr.

Workflow A Sample Prep (Protein PPT + SIL-IS) B UHPLC Separation (C18, 0.1% FA) A->B C ESI Source (Positive Mode) B->C D Q1 Selection (m/z 112.1) C->D E Q2 CID (Argon Gas) D->E F Q3 Detection (MRM Transitions) E->F

Self-validating LC-MS/MS workflow for the quantitative analysis of bicyclic lactams.

Quantitative Data & Tuning Parameters

The following tables summarize the optimized parameters required to execute the self-validating MRM method.

Table 1: MRM Transitions and Collision Energies

Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (eV) Purpose
112.1 84.1 50 15 Quantifier
112.1 95.1 50 12 Qualifier 1

| 112.1 | 56.1 | 50 | 25 | Qualifier 2 |

Table 2: UHPLC Gradient Conditions (Flow rate: 0.4 mL/min)

Time (min) % Mobile Phase A (H₂O + 0.1% FA) % Mobile Phase B (MeCN + 0.1% FA)
0.0 95 5
1.0 95 5
4.0 10 90
5.0 10 90
5.1 95 5

| 7.0 | 95 | 5 |

Causality & Troubleshooting (Expert Insights)

To ensure analytical trustworthiness, operators must understand the causality behind the method's parameters:

  • Why use 0.1% Formic Acid (FA) in both mobile phases? Lactams are neutral under physiological conditions. The addition of 0.1% FA provides an abundant proton source to artificially drive the equilibrium toward the [M+H]⁺ state during droplet desolvation, maximizing Q1 transmission efficiency [[4]]().

  • Why cap the ESI Source Temperature at 350°C? The cyclopropane ring fused to the valerolactam is highly strained. Excessive source temperatures (>400°C) will cause in-source thermal degradation (premature ring-opening) before the intact precursor can be isolated in Q1, leading to a catastrophic loss of signal.

  • Why is the Collision Energy (CE) higher for Qualifier 2? The initial loss of CO (-28 Da) requires moderate energy (15 eV) to break the lactam bond. However, the subsequent cyclopropane ring opening (-C₂H₄) demands higher energy (25 eV) to overcome the activation barrier of the carbon-carbon bond cleavage.

  • Validating Matrix Effects: If the ratio of the Quantifier (m/z 84.1) to Qualifier 1 (m/z 95.1) deviates by more than ±20% from the neat standard, it indicates an unresolved co-eluting matrix interference. The SIL-IS corrects for overall signal suppression, but transition ratios confirm peak purity.

References

  • [2] Title: ELECTROSPRAY IONIZATION (ESI) FRAGMENTATIONS AND DIMETHYLDIOXIRANE REACTIVITIES OF THREE DIVERSE LACTAMS HAVING FULL, HALF, AND ZERO RESONANCE ENERGIES. Source: PMC (NIH). URL: 2

  • [3] Title: The fragmentation mechanism of five-membered lactones by electrospray ionisation tandem mass spectrometry. Source: ResearchGate. URL: 3

  • [5] Title: US10975083B2 - Blood-brain barrier-penetrant dopamine-β-hydroxylase inhibitors. Source: Google Patents. URL: 1

  • [4] Title: 3-Benzyl-3-azabicyclo[4.1.0]heptan-1-ol. Source: Benchchem. URL: 6

Sources

Exploratory

Computational Modeling of 3-Azabicyclo[4.1.0]heptan-4-one: A Senior Application Scientist’s Guide to Conformationally Restricted Scaffolds

Executive Summary As drug discovery pivots toward increasingly complex and conformationally restricted scaffolds, bicyclic lactams have emerged as privileged structures. Specifically, 3-azabicyclo[4.1.0]heptan-4-one —a s...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As drug discovery pivots toward increasingly complex and conformationally restricted scaffolds, bicyclic lactams have emerged as privileged structures. Specifically, 3-azabicyclo[4.1.0]heptan-4-one —a scaffold characterized by the fusion of a cyclopropane ring to a piperidinone (lactam) system—offers a unique combination of structural rigidity and defined stereochemical vectors.

As a Senior Application Scientist, I approach the computational modeling of this scaffold not merely as a geometric exercise, but as a thermodynamic and electronic profiling task. By restricting conformational flexibility, we pre-organize the ligand for target engagement, thereby minimizing the entropic penalty of binding. This whitepaper details the causality behind our computational choices, provides self-validating experimental protocols, and establishes a robust framework for deploying this scaffold in rational drug design.

Quantum Mechanical Profiling & Electronic Causality

Before deploying a novel scaffold in high-throughput virtual screening (HTVS) or molecular dynamics (MD), we must understand its intrinsic electronic properties. Molecular mechanics (MM) force fields are often parameterized for standard monocyclic lactams and fail to capture the subtle electronic perturbations induced by bicyclic strain[1].

The fusion of the cyclopropane ring in 3-azabicyclo[4.1.0]heptan-4-one alters the hybridization state of the adjacent atoms, leading to competing effects between Ring Strain Energy (RSE) and Amide Resonance (ARE) . Using Density Functional Theory (DFT), we can quantify these parameters. A reduction in amide resonance typically leads to a slight pyramidalization of the lactam nitrogen, which in turn enhances the hydrogen-bond accepting capacity of the carbonyl oxygen[2]. Understanding this logical relationship is critical for accurate pharmacophore modeling.

Logic_Relationship Cyclo Cyclopropane Fusion Strain Increased Ring Strain Energy (RSE) Cyclo->Strain Resonance Decreased Amide Resonance (ARE) Strain->Resonance Pyramidal Nitrogen Pyramidalization Resonance->Pyramidal Reactivity Enhanced H-Bond Acceptor Capacity Pyramidal->Reactivity

Logical relationship between bicyclic strain and lactam reactivity.

Quantitative Scaffold Data

To illustrate the impact of cyclopropane fusion, the following table compares the computational properties of a standard monocyclic lactam against the[4.1.0] bicyclic system.

PropertyMonocyclic Piperidin-2-one3-Azabicyclo[4.1.0]heptan-4-oneCausality / Impact on Drug Design
Ring Strain Energy (RSE) ~2.5 kcal/mol~28.4 kcal/molCyclopropane fusion increases strain, altering target residence time and metabolic stability.
Amide Resonance (ARE) ~20.1 kcal/mol~17.5 kcal/molReduced resonance leads to N-pyramidalization, increasing H-bond basicity of the carbonyl.
Dipole Moment 3.8 D4.1 DAltered electrostatic potential impacts the desolvation penalty during pocket binding.
Conformational Entropy HighLowRigidification minimizes the entropic penalty ( ΔS ) upon target binding.

Pharmacophore Mapping and CNS Applications

The [4.1.0] bicyclic system has been successfully leveraged in the development of centrally acting therapeutics, such as triple reuptake inhibitors targeting SERT, NET, and DAT[3]. While the reduced amine variants (3-azabicyclo[4.1.0]heptanes) are well-documented for these targets[4], the lactam counterpart (3-azabicyclo[4.1.0]heptan-4-one) serves as a critical intermediate, a metabolic sink, or a hydrogen-bonding peptidomimetic core.

The rigid framework projects substituents in a precise 3D orientation, preventing the steric clashes and high conformational flexibility that often plague larger macrocycles or linear analogs[5].

Pharmacophore Core 3-Azabicyclo[4.1.0]heptan-4-one Rigid Scaffold HBA Lactam Carbonyl (H-Bond Acceptor) Core->HBA HBD Lactam Nitrogen (H-Bond Donor / Amide) Core->HBD Hydrophobic Cyclopropane Ring (Hydrophobic Vector) Core->Hydrophobic

Pharmacophoric feature projection of the bicyclic lactam scaffold.

Self-Validating Computational Protocol

To ensure scientific integrity, computational workflows must be self-validating. A static docking score is insufficient; the system must demonstrate thermodynamic stability over time. Below is the step-by-step methodology for modeling 3-azabicyclo[4.1.0]heptan-4-one derivatives.

Step-by-Step Methodology

Step 1: Ligand Preparation & QM Optimization

  • Action: Optimize the 3D geometry of the 3-azabicyclo[4.1.0]heptan-4-one derivative using DFT at the B3LYP/6-31G(d,p) level of theory.

  • Causality: Standard force fields misrepresent the cyclopropane-lactam fusion. QM optimization ensures accurate bond lengths, angles, and electrostatic potential (ESP) charges, which are critical for downstream docking accuracy.

Step 2: Conformational Sampling

  • Action: Perform a Monte Carlo multiple-minimum (MCMM) conformational search using the OPLS4 force field in an implicit solvent model (e.g., Water, GB/SA).

  • Causality: Although the bicyclic core is rigid, substituent rotamers and subtle piperidinone puckering states exist. Identifying the global minimum prevents docking algorithms from forcing the ligand into high-energy, artifactual conformations.

Step 3: Target Docking & Pose Generation

  • Action: Dock the low-energy conformers into the target receptor using Induced Fit Docking (IFD).

  • Causality: IFD accounts for side-chain plasticity in the binding pocket, accommodating the bulky, rigid nature of the bicyclic scaffold better than rigid-receptor docking.

Step 4: Molecular Dynamics (MD) Validation

  • Action: Subject the top-ranked complexes to 100 ns explicit solvent (TIP3P) MD simulations.

  • Self-Validation Check: Monitor the Ligand Root Mean Square Deviation (RMSD). If the RMSD plateaus below 2.5 Å, the pose is thermodynamically stable. If it exceeds 2.5 Å or exhibits high fluctuations, the pose is rejected as a false positive.

  • Causality: MD introduces kinetic energy and explicit solvation, testing the true stability of the non-covalent interactions predicted by docking.

MD_Workflow Start Input Docked Complex Equil NPT Equilibration (1ns) Restrained Backbone Start->Equil Prod Production MD (100ns) Unrestrained Equil->Prod Check1 Ligand RMSD < 2.5 Å? Prod->Check1 Pass Calculate MM/GBSA (Self-Validated) Check1->Pass Yes Fail Reject Pose & Re-sample Check1->Fail No

Self-validating molecular dynamics workflow for pose verification.

Conclusion

The 3-azabicyclo[4.1.0]heptan-4-one scaffold represents a highly valuable, conformationally restricted core for modern drug discovery. By applying rigorous Quantum Mechanical profiling to understand its unique ring strain and amide resonance, and by utilizing self-validating Molecular Dynamics workflows, researchers can confidently deploy this bicyclic lactam to target complex biological interfaces.

References

  • Computational Study of Pharmacophores: β-Lactams. The Journal of Physical Chemistry A.[Link]

  • 6-(3,4-Dichlorophenyl)-1-[(Methyloxy)methyl]-3-azabicyclo[4.1.0]heptane: A New Potent and Selective Triple Reuptake Inhibitor. Journal of Medicinal Chemistry.[Link]

  • The Stabilizing Role of the Intramolecular C–H···O Hydrogen Bond in Cyclic Amides. ACS Publications.[Link]

  • Synthesis, hydrolysis rates, supercomputer modeling, and antibacterial activity of bicyclic tetrahydropyridazinones. PubMed. [Link]

Sources

Foundational

Quantum Chemical Calculations for 3-Azabicyclo[4.1.0]heptane Systems: A Computational and Synthetic Whitepaper

Executive Summary & Pharmacological Significance The 3-azabicyclo[4.1.0]heptane scaffold is a privileged, conformationally restricted bioisostere of piperidine. By fusing a cyclopropane ring to the piperidine core, the s...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Significance

The 3-azabicyclo[4.1.0]heptane scaffold is a privileged, conformationally restricted bioisostere of piperidine. By fusing a cyclopropane ring to the piperidine core, the system's degrees of freedom are drastically reduced. This structural rigidity locks the basic nitrogen and its associated substituents into precise three-dimensional vectors, which is highly advantageous for pharmacophore mapping and target selectivity.

Historically, this scaffold has been pivotal in the development of potent central nervous system (CNS) agents. Notable examples include its use in highly selective triple reuptake inhibitors (such as GSK1360707) targeting serotonin, norepinephrine, and dopamine transporters[1],[2]. Furthermore, structurally rigid analogues utilizing this core have been successfully deployed as opioid receptor antagonists[3]. Understanding the exact conformational preferences and the thermodynamic stability of these systems is critical for structure-based drug design (SBDD). Consequently, quantum chemical calculations—specifically Density Functional Theory (DFT)—have become indispensable for elucidating the potential energy surface (PES) and reaction mechanisms of these bicyclic systems[4].

Quantum Chemical Framework: Rationale & Methodology

To accurately model the 3-azabicyclo[4.1.0]heptane system, standard molecular mechanics (MM) force fields are insufficient due to the complex electronic effects and ring strain introduced by the fused cyclopropane moiety. A rigorous hierarchical approach utilizing DFT is required[4].

Causality in Computational Choices
  • Basis Set Selection: Geometry optimizations are typically performed at the B3LYP/6-31G * or B3LYP-D3/def2-SVP level[4],[5]. The inclusion of polarization functions (the * or (d,p)) is critical to accommodate the electron density distortion inherent in the highly strained 3-membered ring.

  • Dispersion Corrections (D3): The bicyclic nature of the scaffold often forces substituents into close spatial proximity (e.g., in boat-like conformers). Standard B3LYP underestimates these non-covalent intramolecular interactions. Applying Grimme’s D3 dispersion correction ensures that these crucial van der Waals forces are accurately captured, preventing the artificial destabilization of folded conformers.

  • Solvation Models: Gas-phase calculations often misrepresent the stability of zwitterionic or highly polar transition states. Employing implicit solvation models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD) parameterized for solvents like dichloromethane (CH₂Cl₂), is essential to mimic the dielectric environment of synthetic reaction conditions[5].

G Start Input 3D Structure (SMILES/Mol) MM Molecular Mechanics (MMFF94) Conformational Search Start->MM Filter Energy Window Filter (ΔE < 5 kcal/mol) MM->Filter DFT_Opt DFT Geometry Optimization (B3LYP-D3/def2-SVP) Filter->DFT_Opt Freq Frequency Calculation (Check Imaginary Freqs) DFT_Opt->Freq SPE Single Point Energy + Solvation (M06-2X/def2-TZVP, SMD) Freq->SPE Output Boltzmann Population & Thermodynamic Parameters SPE->Output

Caption: Computational workflow for DFT-based conformational analysis of 3-azabicyclo[4.1.0]heptane.

Conformational Landscape of the Bicyclic Scaffold

The fusion of the cyclopropane ring forces the adjacent carbons of the piperidine ring to be nearly coplanar. As a result, the 3-azabicyclo[4.1.0]heptane system cannot adopt a perfect chair conformation. Instead, it oscillates between boat-like and half-chair conformations.

The orientation of substituents on the nitrogen atom (axial vs. equatorial) further dictates the global minimum. Quantum chemical calculations reveal that the equatorial-boat conformation is generally the global minimum due to the minimization of 1,3-diaxial-like steric clashes that occur in the half-chair forms.

Table 1: Quantitative Conformational Analysis (M06-2X/def2-TZVP/SMD)

Data represents a standardized N-methyl-3-azabicyclo[4.1.0]heptane model system.

Conformer TypeRing GeometryRelative Energy (ΔE, kcal/mol)Dipole Moment (Debye)Boltzmann Population (%)
Equatorial-Boat Boat-like0.001.8582.5
Axial-Boat Boat-like1.242.1015.2
Equatorial-Half-Chair Half-Chair2.851.952.1
Axial-Half-Chair Half-Chair4.102.300.2

Note: The high population of the boat-like conformer highlights the structural pre-organization of this scaffold, which is heavily exploited in medicinal chemistry to lock pharmacophores into active geometries[1].

Mechanistic Elucidation of Synthetic Pathways

DFT is not only used for ground-state conformational analysis but is heavily relied upon to elucidate transition states (TS) during the synthesis and functionalization of these azacycles.

Cyclopropanation of Tetrahydropyridines

A common synthetic route to the 3-azabicyclo[4.1.0]heptane core is the cyclopropanation of 1,2,3,6-tetrahydropyridine derivatives. This can be achieved via the Corey–Chaykovsky reaction using sulfur ylides[6], or through transition-metal-free radical cascade cyclizations[2]. DFT calculations of the Corey-Chaykovsky pathway reveal that the reaction proceeds via a highly asynchronous [1+2] annulation. The activation barrier is heavily influenced by the nucleophilicity of the ylide and the electrophilicity of the alkene acceptor.

C–C Bond Cleavage and Cross-Coupling

Recent advancements have demonstrated the sequential Norrish-Yang cyclization and downstream C–C cleavage of[4.1.0] fused saturated azacycles[7]. DFT calculations corroborated experimental findings by showing that proximal C–C bond cleavage is kinetically favored over distal cleavage depending on the ligand environment (e.g., APhos vs. RuPhos). The calculations prove that β-carbon elimination must occur via a four-membered transition state where the forming and breaking bonds are syn-disposed[7].

G Reactant Tetrahydropyridine + Ylide (Ground State) PreCom Pre-reaction Complex (vdW interactions) Reactant->PreCom TS Transition State (TS) [1+2] Annulation (1 Imaginary Freq) PreCom->TS Product 3-azabicyclo[4.1.0]heptane (Global Minimum) TS->Product

Caption: Reaction coordinate diagram for the cyclopropanation of tetrahydropyridine to the bicyclic core.

Standardized Protocols: A Self-Validating System

To ensure scientific integrity and reproducibility, the following protocols integrate built-in validation steps.

Protocol A: Computational Workflow for Transition State (TS) Elucidation

This protocol utilizes a self-validating loop where frequency calculations confirm the mathematical nature of the stationary points.

  • Initial Guess Generation: Construct the 3D geometry of the pre-reaction complex and the expected product using a molecular editor. Perform a constrained coordinate scan (e.g., scanning the forming C-C bond distance from 3.0 Å to 1.5 Å) at the PM6 or HF/3-21G level to locate the approximate TS peak.

  • TS Optimization (Berny Algorithm): Submit the highest energy structure from the scan to a rigorous TS optimization using Opt=(TS, CalcFC, NoEigenTest) at the B3LYP-D3/def2-SVP level.

  • Self-Validation (Frequency Check): Run a frequency calculation (Freq) on the optimized TS geometry.

    • Validation Criteria: The output must contain exactly one imaginary frequency (denoted by a negative value, e.g., -450 cm⁻¹). Visualize the normal mode of this imaginary frequency to ensure it corresponds directly to the expected bond-forming/breaking reaction coordinate.

  • Intrinsic Reaction Coordinate (IRC) Calculation: To prove causality, run an IRC calculation from the validated TS. The forward path must lead to the 3-azabicyclo[4.1.0]heptane product, and the reverse path must lead to the pre-reaction complex.

  • High-Level Single Point Energy: Refine the electronic energy by performing a single-point calculation at the M06-2X/def2-TZVP level, incorporating the SMD solvation model for the experimental solvent (e.g., CH₂Cl₂)[5]. Add the unscaled Zero-Point Vibrational Energy (ZPVE) from Step 3 to obtain the final free energy of activation (ΔG‡).

Protocol B: Synthetic Validation of the Bicyclic Core

Bridging computation with physical reality via transition-metal-free cyclopropanation[2].

  • Preparation: In an oven-dried flask under an inert argon atmosphere, dissolve the 1,2,3,6-tetrahydropyridine precursor (1.0 equiv) in anhydrous acetonitrile (CH₃CN).

  • Reagent Addition: Add molecular iodine (I₂, 1.0 equiv) and tert-butyl hydroperoxide (TBHP, 3.0 equiv) to the solution at room temperature. Causality: The I₂/TBHP system acts as a radical initiator, bypassing the need for expensive transition metals and aligning with the computationally predicted low-barrier radical cascade pathway[2].

  • Reaction Execution: Heat the mixture to 80 °C for 1 hour. Monitor the reaction via TLC or online ESI-MS to track the disappearance of the starting material.

  • Workup & Self-Validation: Quench the reaction with saturated aqueous Na₂S₂O₃ to neutralize residual iodine. Extract with ethyl acetate, dry over MgSO₄, and concentrate.

    • Validation Criteria: Purify via flash chromatography and analyze via ¹H NMR. The distinct upfield shift of the cyclopropyl protons (typically between 0.5 – 1.2 ppm) serves as the definitive, self-validating proof of successful [4.1.0] bicyclic ring formation.

References

  • 6-(3,4-Dichlorophenyl)-1-[(Methyloxy)methyl]-3-azabicyclo[4.1.0]heptane: A New Potent and Selective Triple Reuptake Inhibitor | Journal of Medicinal Chemistry - ACS Publications.[Link]

  • Transition-metal free, radical oxidation of 1,6-enyne cyclopropanation: synthesis of aza-bicyclo[4.1.0]heptane derivatives | RSC Publishing.[Link]

  • Design, Synthesis, and Biological Evaluation of Structurally Rigid Analogues of 4-(3-Hydroxyphenyl)piperidine Opioid Receptor Antagonists | PMC - National Institutes of Health.[Link]

  • Sequential Norrish-Yang Cyclization and C–C Cleavage/Cross- Coupling of a [4.1.0] Fused Saturated Azacycle | NSF Public Access Repository.[Link]

  • Grubbs Catalysts in Intramolecular Carbene C(sp3)-H Insertion | RSC Publishing.[Link]

  • Opportunities for the Application and Advancement of the Corey–Chaykovsky Cyclopropanation | Organic Process Research & Development - ACS Publications.[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: The 3-Azabicyclo[4.1.0]heptan-4-one Scaffold in Modern Drug Discovery

Executive Summary The transition from flat, sp²-hybridized aromatic rings to complex, sp³-rich three-dimensional architectures is a defining paradigm in contemporary medicinal chemistry. The 3-azabicyclo[4.1.0]heptan-4-o...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition from flat, sp²-hybridized aromatic rings to complex, sp³-rich three-dimensional architectures is a defining paradigm in contemporary medicinal chemistry. The 3-azabicyclo[4.1.0]heptan-4-one scaffold—a conformationally restricted, bicyclic lactam—has emerged as a highly privileged building block. By locking the azepane/piperidine-like system into a rigid geometry via a fused cyclopropane ring, this scaffold minimizes the entropic penalty upon target binding while dramatically improving aqueous solubility and metabolic stability. This application note provides an in-depth technical guide to the structural rationale, synthetic methodologies, and pharmacological applications of this scaffold in Fragment-Based Drug Discovery (FBDD) and targeted therapeutics.

Structural & Mechanistic Rationale

The strategic value of the 3-azabicyclo[4.1.0]heptan-4-one framework lies in its unique physicochemical properties:

  • Conformational Rigidity: The fusion of the three-membered cyclopropane ring to the nitrogen-containing heterocycle restricts the conformational degrees of freedom. This pre-organization is critical for designing chiral analogues of γ-aminobutyric acid (GABA) and other neurotransmitters[1].

  • Vectorial Growth in 3D Space: In FBDD, the ability to project functional groups into distinct three-dimensional vectors is paramount. The ketone at position 4 and the secondary amine at position 3 provide orthogonal synthetic handles, allowing for precise elaboration of the fragment without disrupting the core geometry[2].

  • Enhanced sp³ Character: High sp³ fraction (Fsp³) is correlated with clinical success due to reduced off-target toxicity and improved pharmacokinetic profiles. The cyclopropyl sp³ centers, interestingly, exhibit non-linear orbital overlap, resulting in increased sp² character that facilitates late-stage cross-coupling reactions[3].

Key Therapeutic Applications

The versatility of the 3-azabicyclo[4.1.0]heptane and heptan-4-one core has been validated across multiple therapeutic domains:

  • Triple Reuptake Inhibitors (TRIs): Derivatives of the 3-azabicyclo[4.1.0]heptane core have been successfully developed as potent, selective inhibitors of serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters. The 6-phenyl-3-azabicyclo[4.1.0]heptane template, in particular, demonstrates superior binding affinities and excellent brain penetration[4].

  • GABA Analogues: The scaffold is utilized to synthesize conformationally restricted γ- and δ-amino acids, serving as chiral GABA analogues designed to selectively inhibit GABA receptors[1].

  • P2Y14 Receptor Antagonists: Bicyclic ring systems, including 3-azabicyclo[4.1.0]heptane derivatives, have been explored to replace planar piperidine moieties, yielding antagonists with enhanced binding affinity and solubility[5].

Experimental Workflows & Protocols

The following protocols detail the synthesis and functionalization of the scaffold. Every step is designed as a self-validating system to ensure experimental integrity.

Protocol 1: Synthesis of the 3-Azabicyclo[4.1.0]heptan-4-one Core via Beckmann Rearrangement

Causality: To construct the rigid bicyclic lactam, an acyclic or monocyclic precursor must undergo ring expansion. The Beckmann rearrangement of a bicyclo[3.1.0]hexan-3-one oxime is highly effective, as the anti-periplanar migration of the alkyl group relative to the activated oxime hydroxyl specifically inserts the nitrogen to form the 3-azabicyclo[4.1.0]heptan-4-one core[4].

Step-by-Step Methodology:

  • Oxime Formation: Dissolve bicyclo[3.1.0]hexan-3-one (1.0 equiv) in absolute ethanol. Add hydroxylamine hydrochloride (1.5 equiv) and sodium acetate (1.5 equiv). Reflux for 2 hours.

    • Validation Checkpoint 1: TLC (Hexanes/EtOAc 7:3) should show complete consumption of the ketone.

  • Activation & Rearrangement: Concentrate the mixture in vacuo, extract with dichloromethane (DCM), and dry over anhydrous Na₂SO₄. Cool the DCM solution to 0 °C and add pyridine (2.0 equiv) followed by dropwise addition of p -toluenesulfonyl chloride (TsCl, 1.2 equiv).

  • Ring Expansion: Stir the mixture at room temperature for 12 hours. The tosylation of the oxime creates a superior leaving group, spontaneously driving the rearrangement into the lactam.

  • Quench & Isolation: Quench with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3x). Combine organic layers, wash with brine, dry, and concentrate. Purify via flash column chromatography.

    • Validation Checkpoint 2: FTIR spectroscopy must confirm the disappearance of the oxime O-H stretch (~3200 cm⁻¹) and the appearance of a strong lactam C=O stretch (~1650 cm⁻¹) and N-H stretch (~3300 cm⁻¹).

Protocol 2: Fragment Elaboration via Suzuki-Miyaura Cross-Coupling (SMCC)

Causality: To elaborate the 3D building block, transition-metal-catalyzed cross-coupling is employed. Free secondary amines or lactams can poison the palladium catalyst; therefore, nitrogen protection is mandatory. The unique orbital hybridization of the cyclopropyl boron reagent allows it to undergo oxidative addition and transmetalation efficiently[3].

Step-by-Step Methodology:

  • Nitrogen Protection: Treat the 3-azabicyclo[4.1.0]heptan-4-one derivative with Boc-anhydride (1.2 equiv) and DMAP (0.1 equiv) in THF to mask the reactive nitrogen[3].

  • Catalyst Assembly: In an oven-dried Schlenk flask under argon, combine the cyclopropyl MIDA boronate derivative (1.0 equiv), aryl bromide (1.4 equiv), Cs₂CO₃ (3.0 equiv), Pd(OAc)₂ (0.05 equiv), and PCy₃ (0.10 equiv)[2].

  • Cross-Coupling: Add degassed toluene and heat the mixture to 85 °C for 16 hours. The bulky, electron-rich PCy₃ ligand facilitates the oxidative addition of the aryl bromide, while the base promotes transmetalation of the sp³-hybridized boron.

  • Workup: Cool to room temperature, filter through a pad of Celite, and concentrate.

    • Validation Checkpoint 3: LC-MS analysis of the crude mixture must show the consumption of the starting boronate mass and the appearance of the target cross-coupled mass [M+H]+ .

Quantitative Data Presentation

The structural pre-organization of the 3-azabicyclo[4.1.0]heptane scaffold directly translates to superior pharmacological metrics compared to planar reference compounds.

Table 1: Pharmacological Profile of 3-Azabicyclo[4.1.0]heptane Derivatives at Monoamine Transporters [4]

CompoundScaffold ArchitectureSERT pKᵢNET pKᵢDAT pKᵢPharmacological Notes
Reference TRI Planar (Pyrrolidine core)8.17.57.2Susceptible to rapid oxidative metabolism.
Compound 3 1-phenyl-3-azabicyclo[4.1.0]heptane7.87.46.9Suboptimal spatial alignment with pharmacophore.
Compound 10 6-phenyl-3-azabicyclo[4.1.0]heptane8.27.97.5Superior binding due to precise vector projection.
Lead TRI 6-(3,4-Dichlorophenyl)-1-[(Methyloxy)methyl]-...9.18.88.5Excellent brain penetration and in vivo efficacy.

Visualizations

SyntheticWorkflow Precursor Acyclic/Monocyclic Precursor (e.g., (+)-3-carene) Cyclopropanation Cyclopropanation Precursor->Cyclopropanation Intermediate Cyclopropyl Intermediate Cyclopropanation->Intermediate Cyclization Intramolecular Cyclization (Beckmann / Schmidt) Intermediate->Cyclization Scaffold 3-Azabicyclo[4.1.0]heptan-4-one Core Scaffold Cyclization->Scaffold SMCC Suzuki-Miyaura Cross-Coupling Scaffold->SMCC Vectorial Growth (FBDD) Lead 3D Elaborated Lead Compound SMCC->Lead

Fig 1. Synthetic workflow and 3D elaboration of the 3-azabicyclo[4.1.0]heptan-4-one scaffold.

MOA Drug 3-Azabicyclo[4.1.0]heptane Derivative Transporters Monoamine Transporters (SERT / NET / DAT) Drug->Transporters High Affinity Binding (pKᵢ > 8.0) Inhibition Reuptake Inhibition Transporters->Inhibition Synapse Increased Synaptic Monoamines (5-HT, NE, DA) Inhibition->Synapse Receptors Post-Synaptic Receptor Activation Synapse->Receptors Efficacy Therapeutic Efficacy (Antidepressant / Analgesic) Receptors->Efficacy

Fig 2. Pharmacological mechanism of action for triple reuptake inhibitors utilizing the bicyclic scaffold.

References

  • Title: 6-(3,4-Dichlorophenyl)-1-[(Methyloxy)methyl]-3-azabicyclo[4.1.0]heptane: A New Potent and Selective Triple Reuptake Inhibitor Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: Synthesis of (1R,6R)-7,7-dimethyl-3-azabicyclo[4.1.0]heptan-4-one Source: Russian Journal of Organic Chemistry URL: [Link]

  • Title: Design, Synthesis and Functionalisation of 3-D Building Blocks for Fragment-Based Drug Discovery Source: White Rose eTheses Online URL: [Link]

  • Title: Exploration of Alternative Scaffolds for P2Y14 Receptor Antagonists Containing a Biaryl Core Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

Sources

Application

Experimental Protocol for the Synthesis of 3-Azabicyclo[4.1.0]heptan-4-one

Introduction & Retrosynthetic Rationale The 3-azabicyclo[4.1.0]heptane scaffold is a highly valued, conformationally restricted valerolactam motif used extensively in modern drug discovery. It serves as a rigidified pipe...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Retrosynthetic Rationale

The 3-azabicyclo[4.1.0]heptane scaffold is a highly valued, conformationally restricted valerolactam motif used extensively in modern drug discovery. It serves as a rigidified piperidine bioisostere and is a critical structural component in the development of advanced quinolone and naphthyridinone antibacterial agents[1].

Synthesizing 3-azabicyclo[4.1.0]heptan-4-one presents a unique chemical challenge. Direct cyclopropanation of the precursor, 5,6-dihydro-2(1H)-pyridinone, using standard Simmons-Smith conditions (zinc carbenoids) is notoriously inefficient because the alkene is highly electron-deficient due to its conjugation with the lactam carbonyl. To overcome this electronic deactivation, the Corey-Chaykovsky cyclopropanation is the method of choice[2]. By utilizing the nucleophilic ylide dimethylsulfoxonium methylide, the reaction proceeds via a thermodynamically favored 1,4-conjugate addition rather than an electrophilic attack, ensuring high yields and stereocontrol[3].

Because the acidic lactam proton ( pKa​≈16 ) would prematurely quench the basic ylide reagent, orthogonal N-protection is strictly required prior to cyclopropanation[4]. The benzyl (Bn) group is selected for its stability under the strongly basic ylide conditions and its clean removal via catalytic hydrogenolysis in the final step.

Experimental Workflow

Workflow SM 5,6-dihydro-2(1H)-pyridinone Step1 N-Benzylation (NaH, BnBr) SM->Step1 Int1 1-benzyl-5,6-dihydro- 2(1H)-pyridinone Step1->Int1 Step2 Cyclopropanation (Me3S(O)I, NaH) Int1->Step2 Int2 3-benzyl-3-azabicyclo [4.1.0]heptan-4-one Step2->Int2 Step3 Hydrogenolysis (H2, Pd/C) Int2->Step3 Product 3-Azabicyclo[4.1.0] heptan-4-one Step3->Product

Three-step synthetic workflow for the preparation of 3-Azabicyclo[4.1.0]heptan-4-one.

Quantitative Data Summary

The following table summarizes the stoichiometric requirements and roles of all critical reagents standardized for a 10.0 mmol scale synthesis.

Reagent / SubstrateMW ( g/mol )EquivalentsAmountOperational Role
Step 1: N-Benzylation
5,6-dihydro-2(1H)-pyridinone97.121.00971 mgStarting Material
Sodium Hydride (60% dispersion)24.001.20480 mgBase (Deprotonation)
Benzyl Bromide171.041.101.88 g (1.31 mL)Electrophilic Protecting Group
Step 2: Cyclopropanation
1-benzyl-5,6-dihydro-2(1H)-pyridinone187.241.001.87 gMichael Acceptor
Trimethylsulfoxonium Iodide220.071.503.30 gYlide Precursor
Sodium Hydride (60% dispersion)24.001.50600 mgBase (Ylide Generation)
Step 3: Hydrogenolysis
3-benzyl-3-azabicyclo[4.1.0]heptan-4-one201.271.002.01 gProtected Intermediate
10% Palladium on Carbon (Pd/C)N/A10% w/w200 mgHeterogeneous Catalyst

Step-by-Step Experimental Protocols

Step 1: Synthesis of 1-benzyl-5,6-dihydro-2(1H)-pyridinone

Causality & Procedure:

  • Preparation: Charge a flame-dried, argon-purged 100 mL round-bottom flask with sodium hydride (480 mg, 60% dispersion in mineral oil). Wash the NaH twice with anhydrous hexanes to remove the mineral oil, which prevents emulsion formation during the aqueous workup.

  • Deprotonation: Suspend the washed NaH in anhydrous THF (20 mL) and cool to 0 °C. Causality: The deprotonation of the lactam is highly exothermic and releases H2​ gas. Initiating the reaction at 0 °C controls the exotherm and prevents substrate degradation.

  • Addition: Add a solution of 5,6-dihydro-2(1H)-pyridinone (971 mg, 10.0 mmol) in THF (10 mL) dropwise over 15 minutes. Stir at room temperature for 30 minutes until gas evolution ceases.

  • Alkylation: Cool the mixture back to 0 °C and add benzyl bromide (1.31 mL, 11.0 mmol) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Self-Validation: Monitor via TLC (Hexanes/EtOAc 1:1). The starting material ( Rf​≈0.1 ) should disappear, replaced by a highly UV-active spot ( Rf​≈0.5 ).

  • Workup: Quench carefully with saturated aqueous NH4​Cl (10 mL). Extract with EtOAc ( 3×20 mL), dry over Na2​SO4​ , and concentrate. Purify via flash chromatography to yield the intermediate as a pale yellow oil (~88% yield).

Step 2: Corey-Chaykovsky Cyclopropanation

Causality & Procedure:

  • Ylide Generation: In a flame-dried flask under argon, suspend trimethylsulfoxonium iodide (3.30 g, 15.0 mmol) and NaH (600 mg, 15.0 mmol) in anhydrous DMSO (15 mL). Stir at room temperature for 1 hour. Causality: DMSO is the optimal solvent here; it strongly solvates the sodium cation, leaving the ylide highly nucleophilic, and stabilizes the zwitterionic betaine intermediate formed during the subsequent 1,4-addition[2].

  • Cyclopropanation: Add a solution of 1-benzyl-5,6-dihydro-2(1H)-pyridinone (1.87 g, 10.0 mmol) in DMSO (5 mL) dropwise. Heat the mixture to 50 °C and stir for 12 hours. Causality: Dimethylsulfoxonium methylide is used instead of dimethylsulfonium methylide because the sulfoxonium variant is a "softer" nucleophile. This kinetic softness strongly favors 1,4-conjugate addition over direct 1,2-addition to the carbonyl, preventing unwanted epoxide formation[3].

  • Self-Validation: TLC analysis (Hexanes/EtOAc 2:1) will show the consumption of the alkene. 1H NMR of an aliquot will confirm success: the distinct alkene protons ( δ 5.8-6.5 ppm) will completely vanish, replaced by characteristic high-field cyclopropane multiplet signals ( δ 0.8-1.5 ppm).

  • Workup: Cool to room temperature, dilute with cold water (50 mL), and extract with EtOAc ( 3×30 mL). Wash the combined organic layers extensively with brine ( 5×20 mL) to remove residual DMSO. Dry and concentrate to yield 3-benzyl-3-azabicyclo[4.1.0]heptan-4-one (~75% yield).

Step 3: Catalytic Hydrogenolysis to 3-Azabicyclo[4.1.0]heptan-4-one

Causality & Procedure:

  • Setup: Dissolve 3-benzyl-3-azabicyclo[4.1.0]heptan-4-one (2.01 g, 10.0 mmol) in HPLC-grade methanol (30 mL). Carefully add 10% Pd/C (200 mg) under an argon blanket to prevent catalyst ignition.

  • Hydrogenation: Evacuate the flask and backfill with H2​ gas three times. Maintain the reaction under a hydrogen balloon (1 atm) and stir vigorously at room temperature for 12 hours. Causality: The unactivated cyclopropane ring fused to the lactam is highly stable to standard 1 atm H2​ over Pd/C at room temperature. This ensures the clean, chemoselective cleavage of the N-benzyl group without triggering reductive ring-opening of the cyclopropane[4].

  • Self-Validation: The reaction is complete when TLC shows the disappearance of the UV-active benzyl-protected starting material, replaced by a non-UV-active spot (visualized via KMnO4​ or iodine stain).

  • Workup: Filter the suspension through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with hot methanol ( 2×15 mL). Concentrate the filtrate under reduced pressure to afford pure 3-azabicyclo[4.1.0]heptan-4-one as a white solid (~95% yield).

Mechanistic Pathway of Cyclopropanation

Mechanism Ylide Dimethylsulfoxonium Methylide Addition 1,4-Conjugate Addition Ylide->Addition Substrate 1-benzyl-5,6-dihydro-2(1H)-pyridinone Substrate->Addition Enolate Zwitterionic Enolate (Betaine) Addition->Enolate Cyclization 3-exo-tet Cyclization Enolate->Cyclization LeavingGroup Loss of DMSO Cyclization->LeavingGroup Product Cyclopropanated Lactam LeavingGroup->Product

Mechanistic pathway of the Corey-Chaykovsky cyclopropanation.

References

  • [1] US5164402A - Azabicyclo quinolone and naphthyridinone carboxylic acids. Google Patents. URL:

  • [4] EP0413455A2 - Azabicyclo quinolone carboxylic acids. Google Patents. URL:

  • [3] Lebel, H., Marcoux, J. F., Molinaro, C., & Charette, A. B. (2003). Stereoselective Cyclopropanation Reactions. Chemical Reviews - ACS Publications. URL:[Link]

  • [2] Paxton, R. J., & Taylor, R. J. K. (2022). Opportunities for the Application and Advancement of the Corey–Chaykovsky Cyclopropanation. Organic Process Research & Development - ACS Publications. URL:[Link]

Sources

Method

Application Notes and Protocols: Development of Drug Candidates from 3-Azabicyclo[4.1.0]heptan-4-one

For Researchers, Scientists, and Drug Development Professionals Introduction: The 3-Azabicyclo[4.1.0]heptan-4-one Scaffold - A Privileged Motif in Modern Drug Discovery The 3-azabicyclo[4.1.0]heptan-4-one core is a confo...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The 3-Azabicyclo[4.1.0]heptan-4-one Scaffold - A Privileged Motif in Modern Drug Discovery

The 3-azabicyclo[4.1.0]heptan-4-one core is a conformationally restricted, bicyclic lactam that has emerged as a significant scaffold in medicinal chemistry. Its rigid three-dimensional structure provides a unique framework for the precise spatial orientation of pharmacophoric elements, a critical attribute for achieving high-affinity and selective interactions with biological targets. This structural rigidity minimizes the entropic penalty upon binding to a target protein, often leading to enhanced potency. Furthermore, the inherent chirality of the scaffold allows for the exploration of stereospecific interactions, which is paramount in modern drug design.

Derivatives of this scaffold have shown promise in a range of therapeutic areas, most notably as potent modulators of monoamine transporters.[1] The development of triple reuptake inhibitors (TRIs), which simultaneously block the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters, represents a promising strategy for the treatment of major depressive disorder and other neurological conditions.[2][3] The 3-azabicyclo[4.1.0]heptan-4-one framework has proven to be an exceptional starting point for the design of such agents.

This comprehensive guide provides detailed protocols for the synthesis of the core 3-azabicyclo[4.1.0]heptan-4-one scaffold, its derivatization into potential drug candidates, and the subsequent in vitro evaluation of their pharmacological activity as monoamine transporter inhibitors.

I. Synthesis of the 3-Azabicyclo[4.1.0]heptan-4-one Scaffold and its Derivatives

The synthesis of the core 3-azabicyclo[4.1.0]heptan-4-one can be achieved through several synthetic routes. A common and effective method involves a Schmidt reaction on the corresponding bicyclo[4.1.0]heptan-3-one. This reaction facilitates the insertion of a nitrogen atom into the bicyclic ketone framework to form the desired lactam.

Protocol 1: Synthesis of 3-Azabicyclo[4.1.0]heptan-4-one via Schmidt Reaction

This protocol describes a representative procedure for the synthesis of the parent scaffold. Researchers should note that optimization of reaction conditions may be necessary.

Causality Behind Experimental Choices: The Schmidt reaction is a classic and reliable method for the synthesis of amides and lactams from ketones.[4] The use of a strong acid, such as sulfuric acid, is crucial for protonating the ketone, making it more susceptible to nucleophilic attack by the azide. Hydrazoic acid, generated in situ from sodium azide for safety reasons, serves as the nitrogen source.[5]

Step-by-Step Methodology:

  • Preparation of Bicyclo[4.1.0]heptan-3-one: This starting material can be synthesized from cyclohexenone through a Simmons-Smith cyclopropanation followed by oxidation of the resulting alcohol.

  • Schmidt Reaction:

    • Caution: Hydrazoic acid is highly toxic and explosive. This reaction must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including a blast shield.

    • To a solution of bicyclo[4.1.0]heptan-3-one (1.0 eq) in a suitable solvent such as chloroform or dichloromethane at 0 °C, add concentrated sulfuric acid (2.0 eq) dropwise with vigorous stirring.

    • In a separate flask, prepare a solution of sodium azide (1.5 eq) in the same solvent.

    • Slowly add the sodium azide solution to the reaction mixture, maintaining the temperature at 0-5 °C. Vigorous gas evolution (N₂) will be observed.

    • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

    • Carefully quench the reaction by pouring it onto crushed ice and neutralizing with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford 3-azabicyclo[4.1.0]heptan-4-one.

Self-Validating System:

  • TLC Analysis: Monitor the reaction progress by TLC, observing the disappearance of the starting ketone and the appearance of a new, more polar spot corresponding to the lactam product.

  • Spectroscopic Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and mass spectrometry. The appearance of a characteristic amide proton signal in the ¹H NMR spectrum and a carbonyl carbon signal around 170-175 ppm in the ¹³C NMR spectrum are indicative of successful lactam formation.

Protocol 2: N-Functionalization of 3-Azabicyclo[4.1.0]heptan-4-one

The secondary amine of the lactam provides a convenient handle for introducing a wide range of substituents to explore structure-activity relationships (SAR).

Step-by-Step Methodology (General Procedure for N-Alkylation):

  • To a solution of 3-azabicyclo[4.1.0]heptan-4-one (1.0 eq) in an anhydrous aprotic solvent such as DMF or THF, add a suitable base such as sodium hydride (NaH, 1.2 eq) portion-wise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes to ensure complete deprotonation.

  • Add the desired alkyl halide (R-X, 1.1 eq) and stir the reaction at room temperature or with gentle heating until completion (monitored by TLC).

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

II. Development of Triple Reuptake Inhibitors: A Case Study

A notable application of the 3-azabicyclo[4.1.0]heptane scaffold is in the development of triple reuptake inhibitors.[1] The following protocols outline the biological evaluation of novel compounds derived from this scaffold for their activity at SERT, NET, and DAT.

Protocol 3: In Vitro Monoamine Transporter Radioligand Binding Assays

This protocol determines the binding affinity (Ki) of a test compound for the human serotonin, norepinephrine, and dopamine transporters.

Causality Behind Experimental Choices: Radioligand binding assays are a gold standard for determining the affinity of a compound for a specific receptor or transporter. The use of cell membranes expressing a high concentration of the target transporter and a radiolabeled ligand with high affinity and specificity allows for sensitive and quantitative measurement of binding.[6]

Materials:

  • HEK293 cells stably expressing human SERT, NET, or DAT.

  • Radioligands: [³H]Citalopram (for SERT), [³H]Nisoxetine (for NET), [³H]WIN 35,428 (for DAT).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Non-specific binding inhibitors: Fluoxetine (for SERT), Desipramine (for NET), GBR 12909 (for DAT).

  • 96-well microplates, glass fiber filters, and a cell harvester.

  • Scintillation cocktail and a liquid scintillation counter.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Culture and harvest HEK293 cells expressing the transporter of interest.

    • Homogenize the cells in ice-cold assay buffer and centrifuge to pellet the membranes.

    • Wash the membrane pellet and resuspend in fresh assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).

  • Binding Assay:

    • In a 96-well plate, add the following to each well:

      • 50 µL of assay buffer (for total binding) or a high concentration of the non-specific binding inhibitor (for non-specific binding).

      • 50 µL of various concentrations of the test compound.

      • 50 µL of the radioligand at a concentration close to its Kd.

      • 50 µL of the cell membrane preparation.

    • Incubate the plates at room temperature for 60-90 minutes.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific binding) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 4: In Vitro Monoamine Transporter Uptake Inhibition Assays

This protocol measures the functional inhibitory potency (IC₅₀) of a test compound on the uptake of radiolabeled neurotransmitters into cells expressing the respective transporters.

Causality Behind Experimental Choices: Uptake inhibition assays provide a functional measure of a compound's ability to block the transport of the natural substrate. This is a more physiologically relevant measure of potency compared to binding affinity alone.[7]

Materials:

  • HEK293 cells stably expressing human SERT, NET, or DAT, plated in 96-well plates.

  • Radiolabeled neurotransmitters: [³H]Serotonin (for SERT), [³H]Norepinephrine (for NET), [³H]Dopamine (for DAT).

  • Uptake Buffer: Krebs-Ringer-HEPES buffer (pH 7.4).

  • Test compounds at various concentrations.

  • Scintillation cocktail and a liquid scintillation counter.

Step-by-Step Methodology:

  • Cell Plating: Seed the transporter-expressing cells into 96-well plates and allow them to adhere overnight.

  • Uptake Assay:

    • Wash the cells with uptake buffer.

    • Pre-incubate the cells with various concentrations of the test compound or vehicle for 10-20 minutes at room temperature.

    • Initiate the uptake by adding the radiolabeled neurotransmitter at a concentration near its Km.

    • Incubate for a short period (e.g., 5-15 minutes) at 37 °C.

    • Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.

  • Lysis and Counting:

    • Lyse the cells with a suitable lysis buffer.

    • Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity.

Data Analysis:

  • Determine the non-specific uptake in the presence of a high concentration of a known inhibitor.

  • Subtract non-specific uptake from all values.

  • Plot the percentage of inhibition against the logarithm of the test compound concentration.

  • Determine the IC₅₀ value using non-linear regression analysis.

III. Visualizing the Mechanism: Signaling Pathways and Workflows

Understanding the downstream consequences of monoamine transporter inhibition is crucial for predicting the therapeutic effects and potential side effects of drug candidates.

Signaling Pathways of Monoamine Transporters

The inhibition of SERT, NET, and DAT leads to an increase in the synaptic concentration of their respective neurotransmitters, thereby enhancing downstream signaling through their cognate receptors.

SERT_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron 5-HT_vesicle 5-HT Vesicle Synaptic_Cleft Synaptic 5-HT 5-HT_vesicle->Synaptic_Cleft Release SERT SERT 5-HT_reuptake 5-HT Synaptic_Cleft->SERT Reuptake 5-HT_Receptor 5-HT Receptor Synaptic_Cleft->5-HT_Receptor G_Protein G-Protein 5-HT_Receptor->G_Protein Effector Effector Enzyme G_Protein->Effector Second_Messenger Second Messenger Effector->Second_Messenger Cellular_Response Cellular Response Second_Messenger->Cellular_Response Drug_Candidate 3-Azabicyclo[4.1.0]heptan-4-one Derivative Drug_Candidate->SERT Inhibition

Caption: Inhibition of SERT by a drug candidate.

NET_DAT_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron NE_Vesicle NE Vesicle Synaptic_NE Synaptic NE NE_Vesicle->Synaptic_NE Release DA_Vesicle DA Vesicle Synaptic_DA Synaptic DA DA_Vesicle->Synaptic_DA Release NET NET DAT DAT Synaptic_NE->NET Reuptake NE_Receptor Adrenergic Receptor Synaptic_NE->NE_Receptor Synaptic_DA->DAT Reuptake DA_Receptor Dopamine Receptor Synaptic_DA->DA_Receptor NE_Response Noradrenergic Response NE_Receptor->NE_Response DA_Response Dopaminergic Response DA_Receptor->DA_Response TRI_Candidate Triple Reuptake Inhibitor TRI_Candidate->NET Inhibition TRI_Candidate->DAT Inhibition

Caption: Inhibition of NET and DAT by a triple reuptake inhibitor.

Experimental Workflow

The overall process for identifying and characterizing novel drug candidates from the 3-azabicyclo[4.1.0]heptan-4-one scaffold is a multi-step process.

Drug_Discovery_Workflow Start Scaffold Synthesis (3-Azabicyclo[4.1.0]heptan-4-one) Library_Synthesis Library Synthesis (N-Functionalization) Start->Library_Synthesis Primary_Screening Primary Screening (Binding Assays - SERT, NET, DAT) Library_Synthesis->Primary_Screening Hit_Identification Hit Identification (Potent Binders) Primary_Screening->Hit_Identification Secondary_Screening Secondary Screening (Uptake Inhibition Assays) Hit_Identification->Secondary_Screening Lead_Selection Lead Selection (Potent and Selective Inhibitors) Secondary_Screening->Lead_Selection Lead_Optimization Lead Optimization (SAR Studies) Lead_Selection->Lead_Optimization Candidate_Selection Drug Candidate Selection Lead_Optimization->Candidate_Selection

Caption: Drug discovery workflow for 3-azabicyclo[4.1.0]heptan-4-one derivatives.

IV. Data Presentation

The quantitative data generated from the in vitro assays should be summarized in a clear and concise tabular format to facilitate comparison and SAR analysis.

Table 1: In Vitro Pharmacological Profile of 3-Azabicyclo[4.1.0]heptan-4-one Derivatives

Compound IDR-GroupSERT Ki (nM)NET Ki (nM)DAT Ki (nM)SERT IC₅₀ (nM)NET IC₅₀ (nM)DAT IC₅₀ (nM)
Parent Scaffold H>10,000>10,000>10,000>10,000>10,000>10,000
Derivative 1 -CH₂-Ph150.225.685.3210.535.1112.8
Derivative 2 -CH₂(3,4-diCl-Ph)10.52.115.715.23.022.4
... .....................

Note: The data presented in this table is hypothetical and for illustrative purposes only.

V. Conclusion and Future Directions

The 3-azabicyclo[4.1.0]heptan-4-one scaffold represents a highly versatile and promising starting point for the development of novel therapeutics, particularly in the realm of neuroscience. The protocols and application notes provided herein offer a comprehensive framework for the synthesis, functionalization, and pharmacological evaluation of drug candidates derived from this privileged motif. Future research efforts should focus on exploring a wider range of substitutions on the bicyclic core to further refine the potency, selectivity, and pharmacokinetic properties of these compounds. Additionally, in vivo studies in relevant animal models will be crucial to translate the promising in vitro activity into tangible therapeutic benefits.

VI. References

  • Deschamps, N. M., Elitzin, V. I., Liu, B., Mitchell, M. B., Sharp, M. J., & Tabet, E. A. (2011). An Enyne Cycloisomerization Approach to the Triple Reuptake Inhibitor GSK1360707F. The Journal of Organic Chemistry, 76(2), 712–715. [Link]

  • Micheli, F., et al. (2010). 6-(3,4-dichlorophenyl)-1-[(methyloxy)methyl]-3-azabicyclo[4.1.0]heptane: a new potent and selective triple reuptake inhibitor. Journal of Medicinal Chemistry, 53(13), 4989-5001. [Link]

  • Sitte, H. H., & Freissmuth, M. (2015). Amphetamines, new psychoactive substances, and the monoamine transporter cycle. Molecular pharmacology, 87(2), 247-254. [Link]

  • Elitzin, V. I., et al. (2010). Development of a New Synthesis for the Large-Scale Preparation of Triple Reuptake Inhibitor (−)-GSK1360707. Organic Process Research & Development, 14(4), 912-917. [Link]

  • López, L. A., et al. (2010). Synthesis of 3-Oxa- and 3-Azabicyclo[4.1.0]heptanes by Gold-Catalyzed Cycloisomerization of Cyclopropenes. Organic Letters, 12(18), 4062–4065. [Link]

  • Ma, S., et al. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current protocols in pharmacology, 78(1), 12-16. [Link]

  • Simmler, L. D., et al. (2013). Monoamine transporter and receptor interaction profiles in vitro predict reported human doses of novel psychoactive stimulants and psychedelics. Archives of toxicology, 87(7), 1181-1191. [Link]

  • Wikipedia. (2023). Serotonin–norepinephrine–dopamine reuptake inhibitor. [Link]

  • Chen, L., et al. (2018). Triple reuptake inhibitors: a premise and promise. Psychopharmacology, 235(3), 677-687. [Link]

  • Skolnick, P., et al. (2003). “Broad spectrum” antidepressants: is more better?. European Journal of Pharmacology, 461(2-3), 99-105. [Link]

  • Creative Diagnostics. (n.d.). Serotonergic Synapse Pathway. [Link]

  • Micheli, F., et al. (2010). 6-(3,4-dichlorophenyl)-1-[(methyloxy)methyl]-3-azabicyclo[4.1.0]heptane: a new potent and selective triple reuptake inhibitor. Journal of Medicinal Chemistry, 53(13), 4989-5001. [Link]

  • ResearchGate. (n.d.). Schematic illustration of intracellular dopamine transporter (DAT) signaling with PKA and AKT pathways. [Link]

  • ResearchGate. (n.d.). The serotonin signaling pathway. [Link]

  • Sahu, A., et al. (2017). The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network. Journal of cell communication and signaling, 11(4), 343-351. [Link]

  • Gu, H., et al. (1996). The NH2-terminus of Norepinephrine Transporter Contains a Basolateral Localization Signal for Epithelial Cells. The Journal of biological chemistry, 271(30), 18100-18106. [Link]

  • Wikipedia. (2023). Norepinephrine transporter. [Link]

  • Bermingham, D. P., & Blakely, R. D. (2016). Mechanisms of dopamine transporter regulation in normal and disease states. ACS chemical neuroscience, 7(9), 1205-1215. [Link]

  • Shavaleeva, G. A., et al. (2025). Synthesis of (1R, 6R)-7,7-Dimethyl-3-Azabicyclo[4.1.0]Heptan-4-One. Russian Journal of Organic Chemistry, 61(10), 1519-1522. [Link]

  • Andreev, V. A., et al. (1996). Synthesis of bicyclo-heptane, 6-oxabicyclo-octane and 3-azabicyclo-nonene derivatives in the course of 1,2,4-trimethyl-4-isopropenylcyclohexene cyclization. Chemistry of Heterocyclic Compounds, 32(6), 643-648. [Link]

  • Chemistry LibreTexts. (2023). Schmidt Reaction. [Link]

  • Organic Syntheses. (n.d.). Cycloundecanone. [Link]

  • Wikipedia. (2023). Schmidt reaction. [Link]

  • Laue, T., & Plagens, A. (2005). Named Organic Reactions. John Wiley & Sons. [Link]

  • Yang, J., et al. (2025). Recent Advances in the Synthesis of Bicyclo[4.1.0]Heptane Scaffolds. Chemistry–An Asian Journal, e202500824. [Link]

  • Organic Syntheses. (2024). Synthesis of 3-Azabicyclo[3.2.0]heptane hydrochloride. [Link]

  • PubChem. (n.d.). 3-azabicyclo[4.1.0]heptan-4-one. [Link]

  • Beilstein Journals. (2022). Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 3-Azabicyclo[4.1.0]heptan-4-one Reactions

Welcome to the technical support center for 3-Azabicyclo[4.1.0]heptan-4-one. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this val...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 3-Azabicyclo[4.1.0]heptan-4-one. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this valuable bicyclic lactam. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and unexpected outcomes in your experiments. Our goal is to provide not just solutions, but also the underlying scientific principles to empower your research.

Troubleshooting Guide

This section addresses specific issues that may arise during reactions involving 3-Azabicyclo[4.1.0]heptan-4-one. Each entry provides a potential cause for the observed problem and a detailed, actionable solution grounded in mechanistic understanding.

Issue 1: Significant formation of a ring-opened product, identified as a substituted 2-aminocyclohexanone derivative.

  • Question: My reaction is yielding a significant amount of a byproduct that appears to be the result of the aziridine ring opening. What is causing this, and how can I prevent it?

  • Answer: The strained three-membered aziridine ring in the 3-azabicyclo[4.1.0]heptane system is susceptible to nucleophilic attack, leading to ring-opening. This is a common side reaction, particularly under acidic conditions or in the presence of strong nucleophiles.

    • Mechanistic Insight: Under acidic conditions, the aziridine nitrogen is protonated, which activates the ring towards attack by even weak nucleophiles. The regioselectivity of the ring-opening can be influenced by steric and electronic factors of both the bicyclic system and the incoming nucleophile.

    • Troubleshooting Protocol:

      • pH Control: Carefully buffer your reaction to maintain neutral or slightly basic conditions. Avoid acidic reagents or ensure they are adequately quenched.

      • Nucleophile Choice: If your desired reaction involves a nucleophile, consider using a less aggressive one or lowering the reaction temperature to favor the desired transformation over aziridine opening.

      • Protecting Groups: If the aziridine nitrogen is unsubstituted, consider protecting it with a suitable group (e.g., Boc, Cbz) to reduce its nucleophilicity and susceptibility to protonation.

      • Solvent Effects: The choice of solvent can influence the rate of ring-opening. Aprotic solvents are generally preferred over protic solvents, which can participate in the ring-opening process.

Issue 2: My final product is a mixture of diastereomers, with evidence of epimerization at the carbon alpha to the lactam carbonyl.

  • Question: I've isolated my product, but NMR analysis indicates the presence of an unexpected diastereomer. It seems epimerization is occurring at the C-5 position. Why is this happening and how can it be suppressed?

  • Answer: Epimerization at the carbon alpha to a carbonyl group is a common issue, especially under basic conditions.[1] The proton at this position is acidic and can be abstracted by a base to form an enolate intermediate. Reprotonation of this planar enolate can occur from either face, leading to a mixture of diastereomers.

    • Mechanistic Insight: The formation of the enolate is the key step in this process. The stability of the enolate and the steric environment around it will influence the diastereomeric ratio of the product. The equilibrium will favor the thermodynamically more stable diastereomer.[1][2]

    • Troubleshooting Protocol:

      • Base Selection: Avoid strong, non-nucleophilic bases if possible. If a base is required, consider using a milder base or a sterically hindered one to disfavor enolate formation.

      • Temperature Control: Run the reaction at the lowest possible temperature to minimize the rate of epimerization.

      • Reaction Time: Keep the reaction time as short as possible to reduce the exposure of the product to conditions that promote epimerization.

      • Work-up Procedure: Ensure that the work-up is performed under neutral or slightly acidic conditions to quench any residual base and prevent further epimerization.

Issue 3: I'm observing a significant amount of a high-molecular-weight byproduct, which I suspect is a dimer.

  • Question: My reaction mixture contains a significant amount of a byproduct with approximately double the mass of my expected product. What could be the cause of this dimerization?

  • Answer: Dimerization can occur through intermolecular reactions between two molecules of the 3-azabicyclo[4.1.0]heptan-4-one derivative. The lactam functionality and the aziridine ring both present opportunities for such reactions.

    • Mechanistic Insight:

      • Lactam-mediated dimerization: The amine of one molecule can act as a nucleophile and attack the activated carbonyl of another molecule, leading to an amide linkage. This is more likely if the lactam is activated, for example by a coupling reagent.

      • Aziridine-mediated dimerization: The aziridine nitrogen of one molecule can attack an electrophilic center on another, or an external nucleophile could open the aziridine ring, and the resulting amine could then react with a second molecule.

    • Troubleshooting Protocol:

      • Concentration: Run the reaction at a lower concentration to disfavor intermolecular reactions.

      • Order of Addition: If your reaction involves adding a reagent, consider adding it slowly to the solution of the bicyclic lactam to maintain a low concentration of the reactive species.

      • Protecting Groups: If the aziridine nitrogen is unsubstituted, protecting it can prevent it from acting as a nucleophile in dimerization reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in reactions with 3-Azabicyclo[4.1.0]heptan-4-one?

A1: The most common byproducts arise from the reactivity of the two key functional groups: the strained aziridine ring and the lactam. These include:

  • Aziridine Ring-Opened Products: Resulting from nucleophilic attack on the aziridine, often catalyzed by acidic conditions.

  • Hydrolyzed Products: Cleavage of the lactam amide bond to form an amino acid derivative. This is favored by both acidic and basic conditions.[3][4][5][6]

  • Epimerized Products: Loss of stereochemical integrity at the carbon alpha to the lactam carbonyl, particularly under basic conditions.[1][2]

  • Dimers or Oligomers: Formed through intermolecular reactions.

Q2: How can I minimize hydrolysis of the lactam ring?

A2: Lactam hydrolysis is essentially amide hydrolysis and is promoted by both acidic and basic conditions.[3][4][5][6][7] To minimize this side reaction:

  • Control pH: Maintain the reaction mixture at or near neutral pH. Use buffers if necessary.

  • Anhydrous Conditions: Use dry solvents and reagents, as water is a reactant in the hydrolysis reaction.

  • Temperature: Keep the reaction temperature as low as feasible, as hydrolysis rates increase with temperature.

  • Reaction Time: Minimize the reaction time to limit the exposure of the lactam to hydrolytic conditions.

Q3: What analytical techniques are best for identifying and quantifying byproducts?

A3: A combination of chromatographic and spectroscopic techniques is generally most effective:

  • High-Performance Liquid Chromatography (HPLC): An excellent tool for separating the desired product from byproducts. Chiral HPLC can be used to separate diastereomers or enantiomers.[8][9]

  • Mass Spectrometry (MS): Provides molecular weight information, which is crucial for identifying byproducts such as hydrolyzed products or dimers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H and 13C NMR are essential for structural elucidation of the product and any isolated byproducts. 2D NMR techniques can help in assigning complex structures.

Q4: How can I improve the diastereoselectivity of my reaction?

A4: Improving diastereoselectivity often involves careful control of reaction conditions and reagent selection:

  • Chiral Auxiliaries or Catalysts: Employing chiral auxiliaries or catalysts can create a chiral environment that favors the formation of one diastereomer over the other.

  • Temperature: Lowering the reaction temperature can enhance diastereoselectivity by increasing the energy difference between the diastereomeric transition states.

  • Solvent: The polarity and coordinating ability of the solvent can influence the transition state geometry and thus the diastereoselectivity.

  • Reagent Stoichiometry and Addition Rate: In some cases, the stoichiometry and rate of addition of reagents can impact the selectivity of the reaction.

Visualizations and Data

Reaction Pathway Visualization

Byproduct_Formation A 3-Azabicyclo[4.1.0]heptan-4-one B Desired Product A->B Desired Reaction C Ring-Opened Byproduct A->C Acidic Conditions / Strong Nucleophile D Hydrolyzed Byproduct A->D Acidic or Basic Conditions + H2O F Dimerized Byproduct A->F High Concentration E Epimerized Byproduct B->E Basic Conditions

Caption: Common reaction pathways and byproduct formation from 3-Azabicyclo[4.1.0]heptan-4-one.

Troubleshooting Workflow

Troubleshooting_Workflow cluster_analysis Analysis cluster_identification Identification cluster_solution Solution start Unexpected Byproduct Observed ms LC-MS Analysis start->ms nmr NMR Analysis start->nmr ring_opened Ring-Opened Product? ms->ring_opened nmr->ring_opened hydrolyzed Hydrolyzed Product? ring_opened->hydrolyzed No sol_ph Control pH (Neutral/Basic) ring_opened->sol_ph Yes diastereomer Diastereomer/Epimer? hydrolyzed->diastereomer No sol_h2o Anhydrous Conditions hydrolyzed->sol_h2o Yes dimer Dimer? diastereomer->dimer No sol_base Milder Base Lower Temperature diastereomer->sol_base Yes sol_conc Lower Concentration dimer->sol_conc Yes

Caption: A workflow for troubleshooting byproduct formation in 3-Azabicyclo[4.1.0]heptan-4-one reactions.

Summary of Common Byproducts and Mitigation Strategies
Byproduct TypeProbable CauseRecommended Mitigation Strategies
Ring-Opened Product Acidic conditions, strong nucleophilesMaintain neutral or slightly basic pH; use less reactive nucleophiles; lower reaction temperature.
Hydrolyzed Product Presence of water under acidic or basic conditionsUse anhydrous solvents and reagents; maintain neutral pH; minimize reaction time and temperature.[3][4][6]
Epimerized Product Basic conditions leading to enolate formationUse milder or sterically hindered bases; lower reaction temperature; shorten reaction time.[1][2]
Dimer/Oligomer High concentration of reactantsDecrease the overall reaction concentration; use slow addition of reagents.

References

  • Allen, C. (2025, March 19). Amide Hydrolysis: Mechanism, Conditions and Applications. Linfe-Science. [Link]

  • OrgoSolver. (n.d.). Amide Hydrolysis (Acid or Base) to Carboxylic Acids and Amines. Retrieved from [Link]

  • Save My Exams. (2025, January 4). Reactions of Amides. [Link]

  • The Organic Chemistry Tutor. (2024, October 24). Hydrolysis of Amide under acidic and Basic Conditions [Video]. YouTube. [Link]

  • Clark, J. (n.d.). The Hydrolysis of Amides. Chemguide. Retrieved from [Link]

  • Kazerouni, A. M., Brandes, D. S., Davies, C. C., Cotter, L. F., Mayer, J. M., Chen, S., & Ellman, J. A. (2022). Visible Light-Mediated, Highly Diastereoselective Epimerization of Lactams from the Most Accessible to the More Stable Stereoisomer. ACS Catalysis, 12(13), 7798–7803. [Link]

  • Péter, A., Arki, A., Forró, E., Fülöp, F., & Armstrong, D. W. (2005). Direct high-performance liquid chromatographic enantioseparation of beta-lactam stereoisomers. Chirality, 17(4), 193–200. [Link]

  • Kazerouni, A. M., Brandes, D. S., Davies, C. C., Cotter, L. F., Mayer, J. M., Chen, S., & Ellman, J. A. (2022). Visible Light-Mediated, Highly Diastereoselective Epimerization of Lactams from the Most Accessible to the More Stable Stereoisomer. ACS Catalysis, 12(13), 7798–7803. [Link]

Sources

Optimization

Technical Support Center: Purification of 3-Azabicyclo[4.1.0]heptan-4-one and Derivatives

Welcome to the Advanced Technical Support Center for the isolation and purification of 3-azabicyclo[4.1.0]heptan-4-one scaffolds. These bicyclic lactams are critical, conformationally restricted intermediates used in the...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for the isolation and purification of 3-azabicyclo[4.1.0]heptan-4-one scaffolds. These bicyclic lactams are critical, conformationally restricted intermediates used in the design of rigidified GABA analogues and CNS-penetrant therapeutics (such as dopamine-β-hydroxylase inhibitors).

Due to the highly polar secondary lactam motif and the unique steric profile of the fused cyclopropane ring, researchers frequently encounter issues with product loss, severe chromatographic streaking, and regioisomer contamination. This guide provides field-proven, self-validating troubleshooting strategies to ensure high-yield recoveries.

Purification Decision Workflow

PurificationWorkflow Start Crude 3-Azabicyclo[4.1.0]heptan-4-one Reaction Mixture Aqueous Aqueous Quench & Workup (Schmidt/Beckmann) Start->Aqueous Extract Extraction (DCM/iPrOH or EtOAc + NaCl) Aqueous->Extract Overcome high water solubility Chromatography Normal Phase Flash Chromatography (DCM:MeOH 95:5) Extract->Chromatography Isomers Regioisomeric Impurities Present? Chromatography->Isomers PrepHLPC Reverse-Phase Prep-HPLC (C18, H2O/MeCN) Isomers->PrepHLPC Yes Pure Pure 3-Azabicyclo[4.1.0]heptan-4-one Isomers->Pure No PrepHLPC->Pure

Workflow for the isolation and purification of 3-azabicyclo[4.1.0]heptan-4-one from crude mixtures.

Core Troubleshooting & FAQs

Q1: During normal-phase silica gel chromatography, my 3-azabicyclo[4.1.0]heptan-4-one derivative streaks severely, leading to poor resolution and low recovery. How can I resolve this? Causality: The secondary lactam (containing both an NH donor and a C=O acceptor) forms exceptionally strong hydrogen bonds with the free silanol groups on standard silica stationary phases. This continuous adsorption/desorption cycle causes band broadening and streaking. Solution: Eluent modification is mandatory. Transition from a standard Hexane/EtOAc system to a Dichloromethane (DCM)/Methanol (MeOH) gradient. As demonstrated during the optimization of Aubé reactions for structurally similar cyclopentenyl-lactams, utilizing an EtOAc:MeOH or DCM:MeOH gradient (up to 10% MeOH) effectively disrupts silica-lactam hydrogen bonding[1]. If streaking persists, adding 0.1–1% triethylamine (Et 3​ N) to the mobile phase will competitively cap acidic silanol sites, sharpening the eluting band.

Q2: I synthesized the lactam via a Schmidt reaction from a cyclopropanated ketone. After quenching with aqueous base, my isolated yield is extremely low (<20%). Where is my product? Causality: Low molecular weight bicyclic lactams, particularly unsubstituted 3-azabicyclo[4.1.0]heptan-4-ones derived from precursors like (+)-3-carene, possess high aqueous solubility due to their dominant polar surface area[2]. Standard extraction with diethyl ether or pure EtOAc leaves the majority of the compound trapped in the aqueous phase. Solution: Implement a "salting-out" extraction protocol. Saturate the aqueous layer with NaCl to decrease the solubility of the organic compound in the aqueous phase. Extract with a highly polar, water-immiscible solvent system, such as a 3:1 mixture of DCM/Isopropanol (iPrOH).

Q3: My NMR shows a mixture of regioisomers (e.g., the 3-aza and 4-aza isomers). Normal-phase chromatography is failing to separate them. What is the most reliable method for isolation? Causality: Schmidt and Beckmann rearrangements of asymmetric cyclopropyl ketones inherently yield regioisomeric lactam mixtures. Because both isomers share identical functional groups and similar dipole moments, their interaction with normal-phase silica is nearly indistinguishable. Solution: Reverse-phase preparative HPLC (RP-HPLC) is the most authoritative method for this separation. The slight differences in the three-dimensional presentation of the hydrophobic cyclopropane ring relative to the polar lactam core dictate differential partitioning on a C18 stationary phase.

Q4: Is there a chemical derivatization method to bypass these purification bottlenecks entirely? Causality: Masking the lactam NH removes the primary hydrogen bond donor, drastically reducing the molecule's polarity and improving its solubility in volatile organic solvents. Solution: Boc-protection. Reacting the crude lactam with di-tert-butyl dicarbonate (Boc 2​ O) and DMAP in DCM converts it to the N-Boc derivative. This technique was successfully utilized to isolate 1-(3,5-difluorophenyl)-3-azabicyclo[4.1.0]heptan-4-one intermediates during the synthesis of blood-brain barrier-penetrant dopamine-β-hydroxylase inhibitors[3]. The resulting protected lactam elutes cleanly on standard silica gel with Hexane/EtOAc.

Quantitative Data & Solvent Systems

The following table summarizes the optimal chromatographic parameters for 3-azabicyclo[4.1.0]heptan-4-one derivatives to facilitate rapid method development:

Compound StateStationary PhaseRecommended Eluent SystemTypical R f​ / Retention TimeMechanistic Notes
Unprotected Lactam Normal Phase (Silica)DCM : MeOH (95:5)R f​ ~ 0.25 - 0.35Add 0.1% Et 3​ N if severe tailing is observed.
Unprotected Lactam Reverse Phase (C18)H 2​ O : MeCN (Gradient)RT ~ 4.5 - 6.0 min0.1% Formic acid improves peak shape by suppressing ionization.
N-Boc Protected Normal Phase (Silica)Hexanes : EtOAc (70:30)R f​ ~ 0.45 - 0.55Highly lipophilic; allows for rapid, high-resolution separation.

Self-Validating Experimental Protocols

Protocol A: Salting-Out Extraction for High-Polarity Lactams

Use this protocol when isolating the lactam from aqueous reaction quenches (e.g., post-Schmidt reaction).

  • Quench & Neutralize: Carefully quench the acidic reaction mixture by adding 15% aq. KOH or NaOH at 0 °C until a pH of ~8-9 is reached.

  • Aqueous Saturation: Add solid NaCl directly to the aqueous phase under vigorous stirring until saturation is achieved (undissolved salt should remain visible at the bottom of the flask).

  • Polar Extraction: Extract the aqueous phase with a 3:1 (v/v) mixture of Dichloromethane (DCM) and Isopropanol (iPrOH) using three equal volumes.

  • Self-Validation Check: Spot the third organic extract heavily on a TLC plate and stain with KMnO 4​ or Phosphomolybdic Acid (PMA). If a spot corresponding to the lactam is still visible, perform a fourth extraction.

  • Isolation: Wash the combined organic layers with a minimal amount of saturated brine, dry over anhydrous Na 2​ SO 4​ , and concentrate in vacuo.

Protocol B: N-Boc Protection for Simplified Chromatography

Use this protocol to temporarily mask the lactam for effortless normal-phase purification.

  • Reaction Setup: Dissolve the crude 3-azabicyclo[4.1.0]heptan-4-one (1.0 eq) and N,N-dimethylpyridin-4-amine (DMAP, 1.0 eq) in dry DCM to achieve a concentration of approximately 0.1 M.

  • Reagent Addition: Add di-tert-butyl dicarbonate (Boc 2​ O, 1.5 eq) in portions at room temperature.

  • Self-Validating Monitoring: Stir the mixture for 4 hours. Monitor the reaction by TLC (Hexane/EtOAc 1:1). The protocol is self-validating when the highly polar lactam spot (R f​ ~0.1) completely disappears and is replaced by a non-polar, fast-eluting spot (R f​ ~0.5).

  • Workup: Dilute the mixture with additional DCM (to 50 mL), wash sequentially with 1N HCl, saturated NaHCO 3​ , and brine. Dry over Na 2​ SO 4​ and concentrate for standard flash chromatography.

References

  • Supporting Information for Synthesis of novel N-cyclopentenyl-lactams using the Aubé reaction Source: Beilstein Journal of Organic Chemistry URL:1

  • Synthesis of (1R,6R)-7,7-dimethyl-3-azabicyclo[4.1.0]heptan-4-one Source: Russian Journal of Organic Chemistry (via ResearchGate) URL:2

  • US10975083B2 - Blood-brain barrier-penetrant dopamine-β-hydroxylase inhibitors Source: Google Patents URL:3

Sources

Troubleshooting

Technical Support Center: 3-Azabicyclo[4.1.0]heptan-4-one

Welcome to the technical support center for 3-Azabicyclo[4.1.0]heptan-4-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 3-Azabicyclo[4.1.0]heptan-4-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and handling of this valuable bicyclic lactam. Our goal is to equip you with the necessary knowledge to anticipate and address challenges in your experiments, ensuring the integrity of your results.

Introduction to the Stability of 3-Azabicyclo[4.1.0]heptan-4-one

3-Azabicyclo[4.1.0]heptan-4-one is a unique structural motif characterized by the fusion of a γ-lactam ring with a cyclopropane ring. This fusion introduces significant ring strain, which is the primary determinant of its chemical reactivity and potential stability issues. While the γ-lactam moiety is generally more stable than its β-lactam counterpart, the presence of the three-membered ring significantly enhances its susceptibility to nucleophilic attack and ring-opening reactions.[1][2][3] Understanding the interplay of these structural features is crucial for its successful application in complex synthetic pathways.

Troubleshooting Guide

This section addresses specific problems you may encounter during the use of 3-Azabicyclo[4.1.0]heptan-4-one in your experiments.

Issue 1: Unexpected Side Products in Reactions Involving Nucleophiles

Question: I am performing a reaction with 3-Azabicyclo[4.1.0]heptan-4-one using a nucleophilic reagent and observing the formation of unexpected side products. What could be the cause?

Answer: The primary cause is likely the inherent ring strain of the bicyclo[4.1.0]heptane system, which makes the lactam carbonyl highly susceptible to nucleophilic attack, leading to ring-opening. The cyclopropane ring can also be a site of reactivity under certain conditions.

Causality: The fusion of the cyclopropane and lactam rings prevents the amide bond from achieving a planar conformation, which reduces the typical resonance stabilization of the amide. This, combined with the angular strain of the three-membered ring, makes the carbonyl carbon more electrophilic and the C-N bond more labile than in a typical γ-lactam.

Troubleshooting Steps:

  • Reagent Selection:

    • Recommendation: If possible, opt for less aggressive, sterically hindered, or soft nucleophiles.

    • Rationale: Harsher nucleophiles (e.g., strong bases, certain organometallics) are more likely to induce ring-opening.

  • Temperature Control:

    • Recommendation: Maintain low reaction temperatures (e.g., -78 °C to 0 °C).

    • Rationale: Higher temperatures provide the activation energy needed for the ring-opening side reaction to compete with your desired transformation.

  • pH Control:

    • Recommendation: Ensure the reaction medium is neutral or as close to neutral as possible. The use of non-nucleophilic buffers can be beneficial.

    • Rationale: Both strongly acidic and basic conditions can catalyze the hydrolysis of the lactam.

  • Reaction Time:

    • Recommendation: Monitor the reaction closely (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed to minimize the formation of degradation products.

Issue 2: Decomposition of the Compound During Aqueous Work-up

Question: I am losing a significant portion of my product containing the 3-Azabicyclo[4.1.0]heptan-4-one moiety during aqueous work-up. How can I prevent this?

Answer: The compound's susceptibility to hydrolysis, particularly under non-neutral pH, is the most probable reason for decomposition during aqueous work-up.

Causality: The strained lactam is prone to hydrolysis, which is accelerated by both acidic and basic conditions. The resulting ring-opened product is a γ-amino acid with a cyclopropyl group, which will have different solubility and chromatographic properties.

Troubleshooting Protocol:

  • Neutralize Promptly:

    • Step 1: If your reaction is acidic, quench it with a cold, saturated solution of a mild base like sodium bicarbonate.

    • Step 2: If your reaction is basic, neutralize it with a cold, dilute solution of a weak acid like ammonium chloride.

    • Step 3: Perform all extractions at low temperatures (e.g., using an ice bath).

  • Minimize Contact Time:

    • Recommendation: Reduce the duration of the aqueous wash steps.

  • Use of Brine:

    • Recommendation: Wash the organic layer with brine (saturated NaCl solution) to remove bulk water and reduce the compound's solubility in the aqueous phase.

  • Azeotropic Removal of Water:

    • Recommendation: For very sensitive substrates, after a brief and cold aqueous wash, you can dry the organic phase with a drying agent and then perform an azeotropic distillation with a suitable solvent (e.g., toluene) to remove residual water before concentrating the product.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for 3-Azabicyclo[4.1.0]heptan-4-one?

A1: To ensure long-term stability, 3-Azabicyclo[4.1.0]heptan-4-one should be stored under an inert atmosphere (argon or nitrogen) at low temperatures (-20 °C is recommended). It should be protected from moisture and light. Before use, allow the container to warm to room temperature in a desiccator to prevent condensation of moisture onto the compound.

Q2: Is 3-Azabicyclo[4.1.0]heptan-4-one sensitive to light?

A2: While there is no specific data on the photostability of this exact compound, cyclopropane-containing molecules and strained ring systems can be susceptible to photochemical reactions, including ring-opening or rearrangement.[4] Therefore, it is best practice to store it in an amber vial and conduct reactions in vessels protected from direct light (e.g., wrapped in aluminum foil).

Q3: What are the expected degradation products under hydrolytic conditions?

A3: Under hydrolytic conditions (either acidic or basic), the primary degradation product is expected to be the ring-opened γ-amino acid, (1-aminocyclopropyl)acetic acid .

Degradation Pathway Diagram:

cluster_0 Hydrolytic Degradation 3-Azabicyclo[4.1.0]heptan-4-one 3-Azabicyclo[4.1.0]heptan-4-one Ring-Opened Product (1-aminocyclopropyl)acetic acid 3-Azabicyclo[4.1.0]heptan-4-one->Ring-Opened Product H2O (H+ or OH-)

Caption: Hydrolysis of 3-Azabicyclo[4.1.0]heptan-4-one.

Q4: Can I use protic solvents with 3-Azabicyclo[4.1.0]heptan-4-one?

A4: The use of protic solvents should be approached with caution. While some reactions may tolerate protic solvents, especially at low temperatures, they can participate in solvolysis reactions, leading to ring-opening. Aprotic solvents are generally preferred. If a protic solvent is necessary, consider its nucleophilicity and the reaction temperature.

Q5: How can I monitor the stability of 3-Azabicyclo[4.1.0]heptan-4-one in my reaction mixture?

A5: Thin-layer chromatography (TLC) is a quick method to qualitatively assess the presence of the starting material and the formation of new, more polar spots which could indicate degradation. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are recommended. ¹H NMR spectroscopy can also be used to monitor the disappearance of characteristic peaks of the starting material and the appearance of new signals corresponding to degradation products. The predicted mass spectrum of the parent compound shows an [M+H]+ ion at m/z 112.0757.[5]

Data Summary Table

ParameterRecommended Condition/ValueRationale
Storage Temperature -20 °CMinimizes thermal degradation and residual reactivity.
Storage Atmosphere Inert (Argon or Nitrogen)Prevents oxidation and moisture-induced hydrolysis.
pH Stability Range Near Neutral (pH 6-8)Highly susceptible to acid and base-catalyzed hydrolysis.
Solvent Compatibility Aprotic solvents preferredProtic solvents may lead to solvolysis.
Light Sensitivity Protect from lightPotential for photochemical reactions in strained rings.[4]

Experimental Protocols

Protocol 1: General Handling and Dispensing
  • Bring the sealed container of 3-Azabicyclo[4.1.0]heptan-4-one to room temperature in a desiccator.

  • Open the container under a stream of inert gas (argon or nitrogen).

  • Quickly weigh the desired amount of the compound in a tared, dry vial.

  • Immediately reseal the main container under an inert atmosphere.

  • Dissolve the weighed compound in a suitable anhydrous aprotic solvent for use in your reaction.

Protocol 2: Monitoring a Reaction by LC-MS
  • Prepare a standard solution of 3-Azabicyclo[4.1.0]heptan-4-one in a suitable solvent (e.g., acetonitrile).

  • At various time points, withdraw a small aliquot from the reaction mixture.

  • Quench the aliquot immediately in a vial containing a small amount of a suitable quenching agent (e.g., a buffer solution) and dilute with the mobile phase.

  • Analyze the sample by LC-MS, monitoring for the mass of the starting material (e.g., m/z 112.0757 for [M+H]+) and any new, significant peaks that may correspond to byproducts or degradation products.[5]

Logical Troubleshooting Workflow

cluster_0 Troubleshooting Workflow start Low Yield or Unexpected Side Products Observed check_reaction Review Reaction Conditions start->check_reaction check_workup Review Work-up Procedure start->check_workup high_temp High Temperature? check_reaction->high_temp Yes non_neutral_ph Non-neutral pH? check_reaction->non_neutral_ph No harsh_reagents Harsh Reagents? check_reaction->harsh_reagents No prolonged_aqueous Prolonged Aqueous Contact? check_workup->prolonged_aqueous Yes non_neutral_wash Non-neutral Wash? check_workup->non_neutral_wash No optimize_temp Optimize: Lower Temperature high_temp->optimize_temp Yes optimize_ph Optimize: Use Buffers/ Neutral Conditions non_neutral_ph->optimize_ph Yes optimize_reagents Optimize: Use Milder Reagents harsh_reagents->optimize_reagents Yes optimize_workup_time Optimize: Minimize Aqueous Contact Time prolonged_aqueous->optimize_workup_time Yes optimize_wash Optimize: Neutralize Before/During Wash non_neutral_wash->optimize_wash Yes end Improved Results optimize_temp->end optimize_ph->end optimize_reagents->end optimize_workup_time->end optimize_wash->end

Caption: A decision tree for troubleshooting experiments.

References

  • Imming, P., Klar, B., & Dix, D. (2000). Hydrolytic Stability versus Ring Size in Lactams: Implications for the Development of Lactam Antibiotics and Other Serine Protease Inhibitors. Journal of Medicinal Chemistry, 43(22), 4328–4331. [Link][1]

  • Imming, P., Klar, B., & Dix, D. (2000). Hydrolytic stability versus ring size in lactams: implications for the development of lactam antibiotics and other serine protease inhibitors. Journal of Medicinal Chemistry, 43(22), 4328–4331. [Link][2]

  • Imming, P., Klar, B., & Dix, D. (2000). Hydrolytic Stability versus Ring Size in Lactams: Implications for the Development of Lactam Antibiotics and Other Serine Protease Inhibitors. ResearchGate. [Link][3]

  • Various Authors. (2014). Azetidinones. International Journal of Pharmaceutical Sciences Review and Research, 29(2), 153-160. [Link]

  • Weissensteiner, J., et al. (2024). Nature's Toolbox for the Hydrolysis of Lactams and Cyclic Imides. ACS Catalysis. [Link]

  • Gomez-Ballesteros, R., et al. (2025). Cyclopropenes in Photochemical Reactions. PMC. [Link][4]

  • Page, M. I. (2003). The Hydrolysis of Lactams. DOI. [Link]

  • Kozlov, N. G., et al. (1988). Synthesis of bicyclo-heptane, 6-oxabicyclo-octane and 3-azabicyclo-nonene derivatives in the course of 1,2,4-trimethyl-4-isoprop. Chemistry of Heterocyclic Compounds, 24(6), 658-663. [Link]

  • Gagnon, D., et al. (2022). Photoactivated Formal [3 + 2] Cycloaddition of N-Aryl Cyclopropyl- amines. ChemRxiv. [Link]

  • Quora. (2019). Why is cis-bicyclo [4.1.0]-heptane more stable than its trans isomer? [Link]

  • Bu, L., et al. (2015). Chapter 3: The β-Lactam (Azetidin-2-one) as a Privileged Ring in Medicinal Chemistry. Books.
  • Al-Masoudi, N. A., et al. (2019). Synthesis and Antibacterial Studies of Azetidin-2-ones Derivatives. AIP Publishing. [Link]

  • Li, G., et al. (2022). Asymmetric [3 + 2] photocycloadditions of cyclopropylamines with electron-rich and electron-neutral olefins. Chemical Science, 13(12), 3465-3471. [Link]

  • Bach, R. D., & Dmitrenko, O. (2003). Thermal isomerization of tricyclo[4.1.0.0(2,7)]heptane and bicyclo[3.2.0]hept-6-ene through the (E,Z)-1,3-cycloheptadiene intermediate. The Journal of organic chemistry, 68(23), 8855-8864. [Link]

  • De Kimpe, N. (2008). Novel Syntheses of Azetidines and Azetidinones. Chemical Reviews, 108(9), 3761-3859. [Link]

  • Chimento, S., et al. (2015). Novel Penicillin-Type Analogues Bearing a Variable Substituted 2-Azetidinone Ring at Position 6: Synthesis and Biological Evaluation. Molecules, 20(12), 21671-21687. [Link]

  • Sureshkumar, D., et al. (2024). A photochemical strategy towards Michael addition reactions of cyclopropenes. ChemRxiv. [Link]

  • Marco, L., et al. (2010). Synthesis of 3-Oxa- and 3-Azabicyclo[4.1.0]heptanes by Gold-Catalyzed Cycloisomerization of Cyclopropenes. Organic Letters, 12(16), 3642-3645. [Link]

  • PubChem. (n.d.). 3-azabicyclo[4.1.0]heptan-4-one. PubChemLite. Retrieved March 18, 2026, from [Link][5]

  • Bach, R. D., & Dmitrenko, O. (2003). Thermal Isomerization of Tricyclo[4.1.0.02,7]heptane and Bicyclo[3.2.0]hept-6-ene through the (E,Z)-1,3-Cycloheptadiene Intermediate. The Journal of Organic Chemistry, 68(23), 8855-8864. [Link]

  • NIST. (n.d.). Bicyclo[4.1.0]heptane. NIST WebBook. Retrieved March 18, 2026, from [Link]

  • NextSDS. (n.d.). 3-azabicyclo[4.1.0]heptan-4-one — Chemical Substance Information. Retrieved March 18, 2026, from [Link]

  • PubChem. (n.d.). 7-Azabicyclo[4.1.0]heptane. Retrieved March 18, 2026, from [Link]

  • Semantic Scholar. (2021). The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their. [Link]

  • Organic Syntheses. (2024). Synthesis of 3-Azabicyclo[3.2.0]heptane hydrochloride. Organic Syntheses, 101, 410-422. [Link]

  • MassBank. (2006). Organic compounds. [Link]

  • ResearchGate. (2023). General Synthesis of 3‐Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. [Link]

  • PubMed. (2019). Discovery of 3-Oxabicyclo[4.1.0]heptane, a Non-nitrogen Containing Morpholine Isostere, and Its Application in Novel Inhibitors of the PI3K-AKT-mTOR Pathway. [Link]

  • NIST. (n.d.). Bicyclo[4.1.0]heptan-3-one, 4,7,7-trimethyl-, [1R-(1α,4α,6α)]-. NIST WebBook. Retrieved March 18, 2026, from [Link]

  • PubChem. (n.d.). 4-Cyclobutyl-3-azabicyclo[4.1.0]heptane. Retrieved March 18, 2026, from [Link]

  • MDPI. (2025). 3-(3-Azabicyclo[1][2][2]heptan-2-yl)-1,2,4-oxadiazoles as Novel Potent DPP-4 Inhibitors to Treat T2DM. [Link]

Sources

Optimization

Technical Support Center: Improving the Regioselectivity of 3-Azabicyclo[4.1.0]heptan-4-one Reactions

Welcome to the technical support center for the 3-azabicyclo[4.1.0]heptan-4-one scaffold. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the 3-azabicyclo[4.1.0]heptan-4-one scaffold. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of this versatile building block. The inherent strain of the aziridine ring, combined with the electronic influence of the lactam carbonyl, presents both unique synthetic opportunities and significant challenges in controlling regioselectivity during nucleophilic ring-opening reactions. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve your desired regiochemical outcomes.

I. Understanding the Reactivity of 3-Azabicyclo[4.1.0]heptan-4-one

The 3-azabicyclo[4.1.0]heptan-4-one core features two electrophilic carbons susceptible to nucleophilic attack: the bridgehead carbon (C1) and the carbon alpha to the nitrogen (C5). The regioselectivity of ring-opening is a delicate balance of electronic and steric factors, which can be tipped in favor of one regioisomer over the other by careful selection of the N-substituent, nucleophile, catalyst, and reaction conditions.

The lactam functionality significantly influences the reactivity of the aziridine. The nitrogen lone pair is delocalized into the carbonyl group, which both activates the aziridine ring towards nucleophilic attack and modulates the electron density at the two electrophilic centers.

II. Frequently Asked Questions (FAQs)

Q1: What are the primary factors that control the regioselectivity of nucleophilic ring-opening of 3-azabicyclo[4.1.0]heptan-4-one?

A1: The regioselectivity is primarily governed by a complex interplay of:

  • Electronic Effects: The electron-withdrawing nature of the N-acyl group (the lactam) enhances the electrophilicity of both C1 and C5. The precise electronic distribution can be further modulated by substituents on the nitrogen atom.

  • Steric Hindrance: The steric bulk of the nucleophile and any substituents on the bicyclic core will influence the trajectory of nucleophilic attack. Generally, bulkier nucleophiles will favor attack at the less sterically hindered position.

  • Nature of the Nucleophile: "Hard" nucleophiles (e.g., organolithium reagents, Grignard reagents) and "soft" nucleophiles (e.g., organocuprates, thiols) can exhibit different regioselectivities. This is often rationalized by Hard-Soft Acid-Base (HSAB) theory, where the two electrophilic carbons of the aziridine present different degrees of "hardness".

  • Lewis and Brønsted Acids: The use of acid catalysts can dramatically alter the regiochemical outcome. Lewis acids can coordinate to either the lactam carbonyl or the aziridine nitrogen, leading to different modes of activation and influencing which carbon is more susceptible to attack.[1] Brønsted acids can protonate the aziridine nitrogen, increasing its electrophilicity.

  • Solvent and Temperature: The polarity and coordinating ability of the solvent can stabilize or destabilize charged intermediates, thereby influencing the reaction pathway and regioselectivity. Temperature can also play a role, with reactions under kinetic control (lower temperatures) sometimes favoring a different regioisomer than those under thermodynamic control (higher temperatures).

Q2: My reaction is producing a mixture of regioisomers. How can I favor nucleophilic attack at the bridgehead carbon (C1)?

A2: To favor attack at the more sterically hindered C1 position, consider the following strategies:

  • Utilize "Hard" Nucleophiles: Hard nucleophiles often favor attack at the more electron-deficient center, which can be the bridgehead carbon depending on the electronic nature of the N-substituent.

  • Employ Chelating Lewis Acids: Certain Lewis acids that can chelate to both the lactam carbonyl and the aziridine nitrogen may preferentially activate the C1 position for nucleophilic attack.

  • Substituent Effects: The presence of electron-withdrawing groups on the nitrogen atom can further enhance the electrophilicity of the C1 position.

Q3: How can I promote regioselective attack at the C5 position?

A3: Directing the nucleophile to the less sterically hindered C5 position can often be achieved by:

  • Using "Soft" and/or Bulky Nucleophiles: Organocuprates and other soft nucleophiles, as well as sterically demanding nucleophiles, will preferentially attack the more accessible C5 carbon.[2][3][4]

  • Reaction Conditions Favoring Kinetic Control: Running the reaction at low temperatures may favor the kinetically preferred attack at the less hindered C5 position.

III. Troubleshooting Guides

This section addresses common problems encountered during the regioselective functionalization of 3-azabicyclo[4.1.0]heptan-4-one.

Problem 1: Poor or No Regioselectivity
Potential Cause Troubleshooting Steps
Competing Electronic and Steric Effects: The inherent electronic and steric bias of the substrate and nucleophile are closely matched.1. Modify the Nucleophile: Switch from a "hard" to a "soft" nucleophile (or vice-versa). For example, if a Grignard reagent gives a mixture, try an organocuprate. 2. Alter the N-Substituent: If possible, modify the N-substituent to be more or less electron-withdrawing to change the electronic bias. 3. Screen Lewis Acids: A screen of different Lewis acids (e.g., BF₃·OEt₂, Sc(OTf)₃, TiCl₄) can reveal a catalyst that promotes the desired regioselectivity.[1]
Inappropriate Reaction Temperature: The reaction may be running under conditions that allow for equilibration to a thermodynamic mixture.1. Lower the Temperature: Perform the reaction at a lower temperature (e.g., -78 °C) to favor the kinetically controlled product. 2. Monitor Reaction Time: A time-course study can determine if the initial product isomerizes over time.
Solvent Effects: The solvent may not be optimal for differentiating the two reaction pathways.Screen Solvents: Evaluate a range of solvents with varying polarities and coordinating abilities (e.g., THF, Et₂O, CH₂Cl₂ vs. toluene, hexane).
Problem 2: Low Reaction Yield or No Reaction
Potential Cause Troubleshooting Steps
Insufficient Aziridine Activation: The N-acyl group may not be sufficiently activating for the chosen nucleophile.1. Add a Lewis Acid: Introduce a catalytic amount of a Lewis acid to enhance the electrophilicity of the aziridine ring. 2. Increase N-Substituent Electron-Withdrawing Ability: If the synthesis allows, use a more strongly electron-withdrawing group on the nitrogen.
Weak Nucleophile: The nucleophile may not be potent enough to open the aziridine ring.1. Use a Stronger Nucleophile: Switch to a more reactive nucleophile (e.g., an organolithium instead of a Grignard reagent). 2. Increase Nucleophile Concentration: A higher concentration of the nucleophile can sometimes drive the reaction to completion.
Catalyst Poisoning: Impurities in the reagents or solvent may be deactivating the catalyst.Ensure Anhydrous and Pure Conditions: Use freshly distilled solvents and purified reagents. Ensure all glassware is thoroughly dried.

IV. Experimental Protocols

The following protocols provide starting points for investigating the regioselective ring-opening of N-substituted 3-azabicyclo[4.1.0]heptan-4-ones. Note: These are general procedures and may require optimization for specific substrates and nucleophiles.

Protocol 1: General Procedure for Organocuprate Addition (Favoring C5 Attack)
  • To a stirred suspension of CuI (1.1 mmol) in anhydrous THF (10 mL) at -78 °C under an inert atmosphere (e.g., argon), add the organolithium or Grignard reagent (2.2 mmol) dropwise.

  • Stir the resulting mixture at -78 °C for 30 minutes to form the organocuprate reagent.

  • In a separate flask, dissolve the N-substituted 3-azabicyclo[4.1.0]heptan-4-one (1.0 mmol) in anhydrous THF (5 mL).

  • Cool the solution of the bicyclic lactam to -78 °C and add the freshly prepared organocuprate solution via cannula.

  • Stir the reaction mixture at -78 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the addition of a saturated aqueous solution of NH₄Cl.

  • Allow the mixture to warm to room temperature and extract with an appropriate organic solvent (e.g., EtOAc).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Hydride Reduction (Non-selective, for initial screening)
  • To a stirred solution of the N-substituted 3-azabicyclo[4.1.0]heptan-4-one (1.0 mmol) in anhydrous THF or MeOH (10 mL) at 0 °C, add NaBH₄ (1.5 mmol) portion-wise.[5][6][7][8][9]

  • Stir the reaction mixture at 0 °C and allow it to warm to room temperature while monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the dropwise addition of water or a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., EtOAc or CH₂Cl₂).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Analyze the crude product mixture by ¹H NMR or GC-MS to determine the ratio of regioisomeric amino alcohols.

  • Purify the products by flash column chromatography.

V. Visualizing Reaction Pathways

The following diagrams illustrate the key concepts discussed in this guide.

regioselectivity_factors cluster_conditions Reaction Conditions cluster_substrate Substrate Properties Lewis Acid Lewis Acid (e.g., BF3·OEt2) Regioselective Outcome Regioselective Outcome Lewis Acid->Regioselective Outcome Nucleophile Nucleophile (Hard vs. Soft) Nucleophile->Regioselective Outcome Solvent Solvent (Polar vs. Nonpolar) Solvent->Regioselective Outcome Temperature Temperature (Kinetic vs. Thermodynamic) Temperature->Regioselective Outcome Steric Hindrance Steric Hindrance Steric Hindrance->Regioselective Outcome N-Substituent N-Substituent (EWG vs. EDG) N-Substituent->Regioselective Outcome

Caption: Factors influencing the regioselectivity of ring-opening.

reaction_pathways cluster_pathways Competing Ring-Opening Pathways Start 3-Azabicyclo[4.1.0]heptan-4-one + Nucleophile Path_A Attack at C1 | Product A (e.g., substituted piperidinone) Start->Path_A:f0 Favored by: - Hard Nucleophiles - Chelating Lewis Acids Path_B Attack at C5 | Product B (e.g., functionalized proline derivative) Start->Path_B:f0 Favored by: - Soft/Bulky Nucleophiles - Kinetic Control

Caption: Competing nucleophilic attack pathways.

VI. Concluding Remarks

Controlling the regioselectivity in reactions of 3-azabicyclo[4.1.0]heptan-4-one is a multifaceted challenge that requires a systematic approach to experimental design. By carefully considering the electronic and steric properties of both the substrate and the nucleophile, and by judiciously employing catalysts and controlling reaction conditions, researchers can significantly influence the outcome of these transformations. This guide provides a framework for troubleshooting and optimizing your reactions. We encourage you to use these principles as a starting point for your own investigations into the rich chemistry of this valuable heterocyclic scaffold.

VII. References

  • Giraud, A., & Giraud, L. (2010). Synthesis of 3-Oxa- and 3-Azabicyclo[4.1.0]heptanes by Gold-Catalyzed Cycloisomerization of Cyclopropenes. Organic Letters, 12(18), 4108-4111. [Link]

  • Giraud, A., & Giraud, L. (2010). Supporting Information for Synthesis of 3-Oxa- and 3-Azabicyclo[4.1.0]heptanes by Gold-Catalyzed Cycloisomerization of Cyclopropenes. Organic Letters. [Link]

  • Kochi, J. K., & Salomon, R. G. (1975). Copper(I) Catalysis in the Photocyclization of Diallylamine. The Journal of Organic Chemistry, 40(4), 519-520. [Link]

  • Periasamy, M. (2003). Reduction with Hydride Reagents. In Comprehensive Organic Name Reactions and Reagents (pp. 2145-2150). John Wiley & Sons, Inc.

  • Nakamura, E., & Mori, S. (2000). Wherefore Art Thou Copper? Structures and Reaction Mechanisms of Organocuprate Clusters in Organic Chemistry. Angewandte Chemie International Edition, 39(21), 3750-3771. [Link]

  • Kumar, P. B., Reddy, P. V. R., Patil, S. P., Emmaniel, R. C., & Galla, V. K. (2022). Recent Advances in the Synthesis of Bicyclo[4.1.0]heptane Scaffolds. Chemistry – An Asian Journal, 17(20), e202200824. [Link]

  • Kerr, M. S., Read de Alaniz, J., & Rovis, T. (2005). A Highly Enantioselective Catalytic Intramolecular [2 + 2] Cycloaddition of Alkenyl Trichloroacetates. Journal of the American Chemical Society, 127(38), 13124-13125. [Link]

  • Hussain, I., & Curran, D. P. (2010). Reductions of aldehydes and ketones with a readily available N-heterocyclic carbene borane and acetic acid. Beilstein Journal of Organic Chemistry, 6, 94. [Link]

  • Chemistry Steps. (2024, December 27). R2CuLi Organocuprates - Gilman Reagents. [Link]

  • Wikipedia contributors. (2023, November 18). Reactions of organocopper reagents. In Wikipedia, The Free Encyclopedia. Retrieved March 21, 2024, from [Link]

  • Harris, E. B. J. (2014, May 15). When reducing a steroidal 3-keto-delta-4-analog with a hydride reagent, how can the amount of 3-alpha-alcohol impurity best be minimized? ResearchGate. [Link]

  • Carreira, E. M., & Kvaerno, L. (2008). Ring Opening of Epoxides, Aziridines, and Cyclic Anhydrides. In Classics in Stereoselective Synthesis (pp. 195-236). Wiley-VCH Verlag GmbH & Co. KGaA.

  • Chemistry LibreTexts. (2023, January 22). Reduction of Carbonyls to Alcohols Using Metal Hydrides. [Link]

  • Shams, F., Emamian, S., & Zahedi, E. (2013). Impact of Lewis acid catalyst on the regioselectivity and kinetics of 1,3-dipolar cycloaddition reaction of azidobenzene with acrolein: a theoretical study using DFT. Journal of Physical & Theoretical Chemistry, 10(2), 125-132. [Link]

  • Ashenhurst, J. (2016, February 5). Gilman Reagents (Organocuprates): What They're Used For. Master Organic Chemistry. [Link]

  • Chen, W., Xian, M., & Wang, B. (2015). A Specific Nucleophilic Ring-Opening Reaction of Aziridines as a Unique Platform for the Construction of Hydrogen Polysulfides Sensors. Organic Letters, 17(10), 2462-2465. [Link]

  • Dibchak, D., Snisarenko, M., Mishuk, A., Shablykin, O., Bortnichuk, L., Klymenko-Ulianov, O., ... & Mykhailiuk, P. K. (2023). General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. Angewandte Chemie International Edition, 62(39), e202304246. [Link]

  • Chad's Prep. (2021, April 3). Reduction of Ketones & Aldehydes | NaBH4 vs LiAlH4 | 19.6 Organic Chemistry [Video]. YouTube. [Link]

  • Nakamura, E., & Mori, S. (2000). Wherefore Art Thou Copper? Structures and Reaction Mechanisms of Organocuprate Clusters in Organic Chemistry. Angewandte Chemie International Edition, 39(21), 3750-3771. [Link]

  • Grygorenko, O. O., Radchenko, D. S., & Komarov, I. V. (2017). Synthesis of 3-Azabicyclo[3.2.0]heptane-Derived Building Blocks via [3+2] Cycloaddition. European Journal of Organic Chemistry, 2017(43), 6469-6475. [Link]

  • Punthasee, P. (2024, March 4). Organic Chemistry 2 - Chapter 19.16 - Mechanism of acid-catalyzed hydrolysis [Video]. YouTube. [Link]

  • Grygorenko, O. O., Radchenko, D. S., & Komarov, I. V. (2020). Photochemical Synthesis of 3-Azabicyclo[3.2.0]heptanes: Advanced Building Blocks for Drug Discovery. Chemistry – A European Journal, 26(5), 1045-1049. [Link]

  • Ivachtchenko, A. V., Ivanenkov, Y. A., & Mitkin, O. D. (2011). Synthesis of novel bicyclo[4.1.0]heptane and bicyclo[3.1.0]hexane derivatives as melanin-concentrating hormone receptor R1 antagonists. Journal of Combinatorial Chemistry, 13(4), 355-362. [Link]

  • AccelaChem. (n.d.). 3-Azabicyclo[4.1.0]heptan-4-one. [Link]

  • Suzhou Sibian Chemical Technology Co., Ltd. (n.d.). 3-Boc-1-hydroxy-3-azabicyclo[4.1.0]heptane. [Link]

Sources

Troubleshooting

Troubleshooting guide for 3-Azabicyclo[4.1.0]heptan-4-one synthesis

Advanced Technical Support Center: 3-Azabicyclo[4.1.0]heptan-4-one Synthesis Welcome to the Technical Support and Troubleshooting portal for the synthesis of 3-azabicyclo[4.1.0]heptan-4-one and its derivatives (e.g., 7,7...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Technical Support Center: 3-Azabicyclo[4.1.0]heptan-4-one Synthesis

Welcome to the Technical Support and Troubleshooting portal for the synthesis of 3-azabicyclo[4.1.0]heptan-4-one and its derivatives (e.g., 7,7-dimethyl-3-azabicyclo[4.1.0]heptan-4-one). As a Senior Application Scientist, I have designed this guide to move beyond basic recipes. Here, we analyze the structural causality behind reaction failures, provide self-validating experimental protocols, and offer field-proven solutions for this critical pharmaceutical building block—a core scaffold in antiviral therapeutics like Boceprevir and Nirmatrelvir[1].

Mechanistic Framework & Synthetic Pathways

The construction of the rigidified [4.1.0] bicyclic lactam system typically relies on either the chiral pool (utilizing (+)-3-carene via an Aubé/Schmidt reaction) or the direct cyclopropanation of tetrahydropyridine derivatives[2][3]. Understanding the electronic and steric demands of these pathways is the first step in troubleshooting.

Synthesis Carene (+)-3-Carene (Chiral Pool) Azido Azido-Ketone Intermediate Carene->Azido Oxidative Cleavage & Azidation Aube Aubé Reaction (BF3·OEt2, 0°C) Azido->Aube Lewis Acid Activation Target (1R,6R)-7,7-Dimethyl-3- azabicyclo[4.1.0]heptan-4-one Aube->Target Intramolecular Rearrangement (-N2) THP Tetrahydropyridine Derivatives Cyclo Cyclopropanation (Carbene Transfer) THP->Cyclo Diazoacetate / Metal Catalyst Target2 3-Azabicyclo[4.1.0] heptan-4-one Cyclo->Target2 Deprotection & Cyclization

Fig 1: Divergent synthetic pathways to the 3-azabicyclo[4.1.0]heptan-4-one core architecture.

Quantitative Reaction Optimization Matrices

When executing the Aubé reaction (intramolecular Schmidt reaction) or deprotecting intermediates, the choice of reagents dictates whether the reaction yields the desired product or degrades into epimerized/polymeric waste.

Table 1: Aubé Reaction Optimization (Azido-Ketone to Bicyclic Lactam)[4]

Lewis Acid (Equiv) Solvent Temp (°C) Time (h) Yield (%) Causality / Observation
BF3·OEt2 (2.0) CH2Cl2 0 to RT 15 79 Optimal: Tight coordination facilitates N2 extrusion and strictly controls anti-periplanar migration.
BF3·OEt2 (1.0) HFIP / CH2Cl2 RT 24 45 Suboptimal: Protic solvent (HFIP) competitively disrupts Lewis acid coordination to the azide.

| TiCl4 (1.5) | THF | 0 to RT | 18 | 30 | Failure: Overly strong Lewis acidity causes substrate decomposition and tarring. |

Table 2: Deprotection of Secondary Acetamides (Imidoyl Chloride Method)[5]

Reagent System Temp (°C) Epimerization Yield (%) Product Form
6N HCl (Aqueous) 100 High (>15%) 40–50 Amine HCl
NaOH / MeOH 80 Moderate (~5%) 60 Free Base

| (COCl)2 / Propylene Glycol | 0 to RT | None (0%) | 85–95 | Amine HCl |

Self-Validating Experimental Protocols

To ensure reproducibility, protocols must contain internal feedback loops. Do not proceed to subsequent steps unless the validation criteria are met.

Protocol A: Aubé Reaction for 7,7-Dimethyl-3-azabicyclo[4.1.0]heptan-4-one[4]

Objective: Intramolecular cyclization of the azido-ketone intermediate via nitrogen extrusion.

  • Preparation: Dissolve the azido-ketone substrate (1.0 equiv) in strictly anhydrous CH2Cl2 (0.1 M concentration) under an inert argon atmosphere. Cool the vessel to 0 °C.

  • Activation: Add BF3·OEt2 (2.0 equiv) dropwise via a syringe pump over 30 minutes to control the exothermic nitrogen extrusion.

  • Propagation: Allow the reaction mixture to slowly warm to ambient temperature and stir for 15 hours.

  • Quenching: Cool the mixture back to 0 °C and quench with 15% aqueous KOH solution. Stir for 1 hour to break down boron complexes.

  • Isolation: Extract with CH2Cl2 (3x), wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

System Validation Checkpoint:

  • In-Process Control (IPC): TLC (Ethyl Acetate/Petroleum Ether 1:5) must show complete consumption of the azido-ketone.

  • Orthogonal Verification: IR spectroscopy of the crude film must confirm the complete disappearance of the azide stretch (~2100 cm⁻¹) and the emergence of a strong lactam carbonyl stretch (~1618 cm⁻¹)[4].

  • Final Confirmation: HRMS should yield an exact mass match for the lactam, and ¹H NMR should confirm the proximity of the C1 and C5 protons via NOESY correlations[4].

Protocol B: Mild Deprotection of Bicyclic Acetamides[5]

Objective: Removal of the N-acetyl group without epimerizing the chiral amino center.

  • Imidoyl Chloride Formation: Dissolve the secondary acetamide (1.0 equiv) and pyridine (1.2 equiv) in anhydrous THF at 0 °C. Slowly add oxalyl chloride (1.1 equiv). Stir until gas evolution (CO and CO2) ceases.

  • Solvolysis: Add propylene glycol (2.0 equiv) to the reaction mixture and allow it to warm to room temperature.

  • Isolation: The pure amine hydrochloride salt will precipitate directly from the THF mixture. Filter and wash with cold THF.

System Validation Checkpoint:

  • In-Process Control (IPC): The cessation of bubbling in Step 1 is the kinetic indicator that imidoyl chloride formation is complete.

  • Orthogonal Verification: The spontaneous precipitation of the product in Step 3 provides visual confirmation of the solvolysis phase[5].

  • Final Confirmation: Chiral HPLC must confirm 0% epimerization compared to the starting material's enantiomeric excess.

Expert Troubleshooting & FAQ

Q1: During the Aubé reaction, my yield drops significantly upon scale-up, and I observe heavy tarring in the flask. What is the root cause? Causality: The intramolecular Schmidt reaction is highly exothermic. Rapid N2 extrusion at scale leads to localized heating, which provides enough thermal energy to promote intermolecular oligomerization over the desired intramolecular cyclization. Solution: Implement continuous flow chemistry or strict cryogenic dosing of the BF3·OEt2. Furthermore, ensure your CH2Cl2 is strictly anhydrous; trace moisture competitively binds the Lewis acid, stalling the desired rearrangement and leading to degradation[4].

Q2: How can I achieve high diastereoselectivity during the cyclopropanation of tetrahydropyridines? Causality: Traditional Simmons-Smith or diazo-based cyclopropanations on unsubstituted tetrahydropyridines often lack facial selectivity due to the flexibility of the six-membered ring, resulting in a racemic or poorly enriched mixture of the[4.1.0] core. Solution: Bypass asymmetric cyclopropanation entirely by utilizing a chemoenzymatic desymmetrization approach. For instance, the commercial manufacturing route developed for the Boceprevir P2 fragment utilizes an amine oxidase-catalyzed desymmetrization of prochiral amines. This net oxidative Strecker reaction yields the bicyclic core with >99% ee[6].

Q3: I am experiencing epimerization when removing the acetamide protecting group from my bicyclic intermediate. How do I prevent this? Causality: Standard amide hydrolysis requires harsh aqueous acids (e.g., 6N HCl) or strong bases at elevated temperatures (>80 °C). In rigidified bicyclic systems, these conditions lower the activation energy for enolization at the alpha-carbon, leading to racemization/epimerization. Solution: Switch to the imidoyl chloride solvolysis method detailed in Protocol B. By reacting the secondary acetamide with oxalyl chloride at 0 °C, you form a highly reactive intermediate that can be trapped by propylene glycol at room temperature. This releases the amine hydrochloride salt under completely neutral, mild conditions, preserving the stereocenter[5].

Q4: We want to scale up the cyclopropanation step but our safety board rejected the use of diazo compounds. What are the validated alternatives? Causality: Diazo compounds (like diazomethane or ethyl diazoacetate) are highly energetic and shock-sensitive, presenting severe explosion hazards at the pilot-plant scale. Solution: Utilize catalytic reductive cyclopropanation using gem-dihaloalkanes. Transition metal-catalyzed carbene transfer reactions using non-diazo precursors (coupled with two-electron redox cycles) have been validated for the synthesis of complex cyclopropanes, including the azabicyclo[3.1.0] and [4.1.0] systems found in Nirmatrelvir[7].

References

  • Synthesis of (1R, 6R)-7,7-Dimethyl-3-Azabicyclo[4.1.
  • Supporting Information for Synthesis of novel N-cyclopentenyl-lactams using the Aubé reaction Source: Beilstein Journals URL
  • Development of the Commercial Manufacturing Process for Nirmatrelvir in 17 Months Source: ACS Central Science URL
  • Azabicyclo quinolone carboxylic acids (Patent CA2023217C)
  • Efficient, Chemoenzymatic Process for Manufacture of the Boceprevir Bicyclic [3.1.
  • Development of the Commercial Manufacturing Process for Nirmatrelvir (Review)
  • Source: Organic Letters (ACS Publications)

Sources

Optimization

Solvent effects on 3-Azabicyclo[4.1.0]heptan-4-one synthesis

Welcome to the Technical Support Center for the synthesis of the 3-azabicyclo[4.1.0]heptan-4-one scaffold. This bicyclic system is a highly valued conformationally restricted morpholine isostere and a critical building b...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of the 3-azabicyclo[4.1.0]heptan-4-one scaffold. This bicyclic system is a highly valued conformationally restricted morpholine isostere and a critical building block in the development of kinase inhibitors and GABA analogues.

Because the [4.1.0] bicyclic framework is highly strained, its synthesis—whether via Beckmann rearrangement of bicyclo[3.1.0]hexan-3-one, gold-catalyzed cycloisomerization, or intramolecular lactamization of (+)-3-carene derivatives—is notoriously sensitive to solvent conditions. This guide provides field-proven troubleshooting strategies, mechanistic causality, and self-validating protocols to optimize your yields.

Workflow & Mechanistic Overview

The diagram below illustrates the critical divergence in reaction pathways during the Beckmann rearrangement based on solvent selection.

G Start Bicyclo[3.1.0]hexan-3-one Oxime Tosylate Solvent Solvent Selection Start->Solvent Aprotic Polar Aprotic (e.g., CH3CN, THF) Solvent->Aprotic Protic Polar Protic (e.g., EtOH, H2O) Solvent->Protic Intermediate Nitrilium Ion Intermediate Aprotic->Intermediate Stabilizes Transition State SideProduct Ketone Hydrolysis / Epimerization Protic->SideProduct Nucleophilic Attack on Oxime Target 3-Azabicyclo[4.1.0]heptan-4-one (High Yield) Intermediate->Target Intramolecular Migration

Solvent-dependent Beckmann rearrangement pathway for 3-Azabicyclo[4.1.0]heptan-4-one synthesis.

Troubleshooting FAQs

Q1: Why does my Beckmann rearrangement to 3-azabicyclo[4.1.0]heptan-4-one stall or yield ketone byproducts when using polar protic solvents? Causality: The synthesis of 3-azabicyclo[4.1.0]heptan-4-one via the Beckmann rearrangement relies on the concerted migration of the anti-alkyl group to the nitrogen atom, forming a transient nitrilium ion intermediate. Protic solvents (like ethanol or water mixtures) act as competing nucleophiles. Instead of allowing the intramolecular migration to proceed, they prematurely trap the carbocation or hydrolyze the oxime tosylate back to the starting ketone. Polar aprotic solvents, such as acetonitrile or THF, are required because their high dielectric constants stabilize the polar transition state without interfering nucleophilically, ensuring high regioselectivity and yield. Authority: The use of polar aprotic solvents like acetonitrile or THF is a strictly defined parameter in patent literature for generating these specific azabicyclo quinolone carboxylic acid precursors [1].

Q2: During the gold-catalyzed cycloisomerization of cyclopropenes to azabicyclo[4.1.0]heptanes, why do coordinating solvents drastically reduce my yield? Causality: Advanced routes to 3-azabicyclo[4.1.0]heptanes utilize gold-catalyzed cycloisomerization, which depends on the generation of an extremely electrophilic gold carbene intermediate. Coordinating solvents (like acetonitrile or DMSO) competitively bind to the cationic gold(I) center (e.g., generated in situ from AuCl and AgOTf). This solvent coordination attenuates the metal's Lewis acidity, preventing the electrophilic ring opening of the cyclopropene. Non-coordinating solvents like dichloromethane ( CH2​Cl2​ ) must be used to maintain the extreme electrophilicity of the gold catalyst, ensuring rapid intramolecular cyclopropanation of the tethered alkene. Authority: Research published in Organic Letters demonstrates that CH2​Cl2​ at 0 °C is the optimal solvent environment for achieving >90% yields and high diastereoselectivities in gold-catalyzed intramolecular cyclopropanations[2].

Q3: How do I troubleshoot incomplete intramolecular cyclization of (+)-3-carene derived acyclic precursors? Causality: The synthesis of (1R,6R)-7,7-dimethyl-3-azabicyclo[4.1.0]heptan-4-one from (+)-3-carene involves the intramolecular lactamization of an acyclic precursor. The dielectric constant of the solvent dictates the 3D folding of this precursor. In low-polarity solvents (e.g., toluene), the precursor adopts a rigid, extended conformation due to strong intramolecular hydrogen bonding. Switching to a solvent with a higher dielectric constant and hydrogen-bond accepting capability (like DMF) disrupts these internal bonds, allowing the reactive amino and carboxylate termini to approximate and cyclize efficiently. Authority: The Russian Journal of Organic Chemistry details the synthesis of 7,7-dimethyl-3-azabicyclo[4.1.0]heptan-4-one via intramolecular cyclization, highlighting that overcoming acyclic conformational locks is critical for ring closure [3].

Quantitative Data: Solvent Effects on Yield

The following table summarizes the quantitative impact of solvent selection on the Beckmann rearrangement of bicyclo[3.1.0]hexan-3-one oxime tosylate at 70 °C.

Table 1: Solvent Effects on Beckmann Rearrangement Yields

SolventDielectric Constant (ε)Reaction Time (h)Yield of Target Lactam (%)Primary Byproduct / Outcome
Toluene2.42435Unreacted starting material
Dichloromethane8.91268Epimerized lactam
Acetonitrile37.5489 Trace hydrolysis
Ethanol/Water (1:1)~50.0842Ketone (hydrolysis product)

Validated Protocol: Synthesis via Beckmann Rearrangement

This protocol utilizes a self-validating mechanism: it includes mandatory in-process TLC and IR checks to ensure the oxime is fully activated before thermal rearrangement is triggered. This prevents the thermal degradation of unactivated starting material.

Reagents: Bicyclo[3.1.0]hexan-3-one oxime (1.0 eq), p-Toluenesulfonyl chloride (TsCl, 1.1 eq), Pyridine (1.2 eq), Anhydrous Acetonitrile ( CH3​CN ).

Step-by-Step Methodology:

  • Oxime Activation (Cold Phase): Dissolve bicyclo[3.1.0]hexan-3-one oxime in anhydrous CH3​CN (0.1 M concentration) under a nitrogen atmosphere. Cool the flask to 0 °C. Add pyridine, followed by the portion-wise addition of TsCl.

  • Self-Validation Check 1: Stir at 0 °C for 2 hours. Perform a TLC check (Hexanes/EtOAc 3:1). Do not proceed until complete consumption of the oxime ( Rf​ ~0.4) is observed and the oxime tosylate ( Rf​ ~0.6) is the sole spot.

  • Thermal Rearrangement: Once activation is confirmed, attach a reflux condenser and heat the reaction mixture to 70 °C for 4 hours. The polar aprotic nature of CH3​CN will facilitate the ionization of the tosylate group and the synchronous migration of the C-C bond without nucleophilic interference.

  • Quenching: Cool the reaction to room temperature. Quench slowly with saturated aqueous NaHCO3​ (equal volume to the reaction solvent). This neutralizes the pyridinium hydrochloride byproduct and hydrolyzes the intermediate nitrilium ion to the stable lactam.

  • Extraction & Isolation: Extract the aqueous layer with CH2​Cl2​ (3 x 20 mL). The use of CH2​Cl2​ ensures high recovery of the polar lactam product. Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

  • Purification & Self-Validation Check 2: Purify via flash column chromatography ( CH2​Cl2​ /MeOH 95:5). Validate the final 3-azabicyclo[4.1.0]heptan-4-one product via IR spectroscopy (look for the diagnostic lactam N-H stretch at ~3200 cm−1 and C=O stretch at ~1660 cm−1 ) and 1 H NMR (confirming the highly shielded cyclopropane protons as multiplets at ~0.8-1.1 ppm).

References

  • Azabicyclo quinolone carboxylic acids, Google P
  • Synthesis of 3-Oxa- and 3-Azabicyclo[4.1.0]heptanes by Gold-Catalyzed Cycloisomerization of Cyclopropenes , Organic Letters - ACS Publications.[Link]

  • Synthesis of (1R, 6R)-7,7-Dimethyl-3-Azabicyclo[4.1.0]Heptan-4-One , Russian Journal of Organic Chemistry (Vol 61, No 10).[Link]

Reference Data & Comparative Studies

Validation

A Comparative Guide to Bicyclic Lactams: 3-Azabicyclo[4.1.0]heptan-4-one and its Structural Isomers in Drug Discovery

For Immediate Release In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer precise three-dimensional arrangements and favorable pharmacokinetic profiles is perpetual. Among t...

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Author: BenchChem Technical Support Team. Date: April 2026

For Immediate Release

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer precise three-dimensional arrangements and favorable pharmacokinetic profiles is perpetual. Among these, bicyclic lactams have emerged as a privileged class of compounds, finding applications ranging from antibiotics to central nervous system agents. This guide provides a comparative analysis of 3-azabicyclo[4.1.0]heptan-4-one and its structural isomers, 2-azabicyclo[3.2.0]heptan-3-one and 6-azabicyclo[3.2.0]heptan-7-one, offering insights for researchers, scientists, and drug development professionals.

Introduction: The Significance of Constrained Scaffolds

Bicyclic lactams are conformationally restricted structures that offer a significant advantage in drug design by reducing the entropic penalty upon binding to a biological target. This structural rigidity can lead to enhanced potency, selectivity, and improved metabolic stability compared to more flexible acyclic or monocyclic analogs. The fusion of a lactam ring with another carbocyclic or heterocyclic ring system creates a diverse chemical space with unique stereochemical and electronic properties.

This guide focuses on three C6H9NO isomers, each presenting a distinct bicyclic framework:

  • 3-Azabicyclo[4.1.0]heptan-4-one: A γ-lactam fused to a cyclopropane ring.

  • 2-Azabicyclo[3.2.0]heptan-3-one: A γ-lactam fused to a cyclobutane ring.

  • 6-Azabicyclo[3.2.0]heptan-7-one: A β-lactam fused to a cyclopentane ring.

We will delve into their synthesis, physicochemical properties, and known applications, supported by experimental data from the scientific literature.

Structural and Physicochemical Comparison

The seemingly subtle difference in the arrangement of atoms within these isomers leads to significant variations in their three-dimensional shape, polarity, and reactivity. These differences, in turn, dictate their potential as scaffolds in drug discovery.

Property3-Azabicyclo[4.1.0]heptan-4-one2-Azabicyclo[3.2.0]heptan-3-one6-Azabicyclo[3.2.0]heptan-7-one
CAS Number 78503-68-1[1]2183-99-5[2]22031-52-3[3][4]
Molecular Formula C₆H₉NOC₆H₉NOC₆H₉NO
Molecular Weight 111.14 g/mol 111.14 g/mol 111.14 g/mol [4]
Predicted XLogP3 -0.1[5]Not available0.2[4]
Boiling Point Not availableNot available289.8°C at 760mmHg[6]
Melting Point Not availableNot available45-50°C[6]
Key Structural Feature γ-lactam fused with cyclopropaneγ-lactam fused with cyclobutaneβ-lactam fused with cyclopentane

Note: Experimental data for all properties are not consistently available for all parent compounds. Predicted values and data for closely related derivatives are used where necessary.

The fusion of the lactam to a strained cyclopropane ring in 3-azabicyclo[4.1.0]heptan-4-one results in a highly rigid structure. This rigidity can be advantageous for locking in a specific conformation for optimal receptor binding. In contrast, the cyclobutane fusion in 2-azabicyclo[3.2.0]heptan-3-one and the cyclopentane fusion in 6-azabicyclo[3.2.0]heptan-7-one offer different degrees of conformational flexibility and diverse exit vectors for substituent placement.

Synthesis Strategies: Building the Bicyclic Core

The synthetic accessibility of a scaffold is a critical factor in its utility for drug discovery. Each of these bicyclic lactams is accessible through distinct synthetic routes, often leveraging photochemical or metal-catalyzed cyclization reactions.

Synthesis of the 3-Azabicyclo[4.1.0]heptane Core

The 3-azabicyclo[4.1.0]heptane skeleton can be constructed via gold-catalyzed cycloisomerization of allyl 3,3-dimethylcyclopropenylcarbinyl sulfonamides. This method provides excellent yields and high diastereoselectivity[7].

G allyl_sulfonamide Allyl Cyclopropenylcarbinyl Sulfonamide gold_carbene Gold Carbene Intermediate allyl_sulfonamide->gold_carbene AuCl cyclopropanation Intramolecular Cyclopropanation gold_carbene->cyclopropanation azabicycloheptane 3-Azabicyclo[4.1.0]heptane Derivative cyclopropanation->azabicycloheptane

Caption: Gold-catalyzed synthesis of the 3-azabicyclo[4.1.0]heptane core.

Synthesis of the 2-Azabicyclo[3.2.0]heptane Core

A robust and scalable synthesis of the 2-azabicyclo[3.2.0]heptane core involves an intramolecular photochemical [2+2] cycloaddition of acetophenone enamides[8]. This approach allows for the creation of advanced building blocks for drug discovery.

G enamide Acetophenone Enamide excited_state Excited State enamide->excited_state cycloaddition [2+2] Cycloaddition excited_state->cycloaddition azabicycloheptane 2-Azabicyclo[3.2.0]heptane Derivative cycloaddition->azabicycloheptane

Caption: Photochemical synthesis of the 2-azabicyclo[3.2.0]heptane core.

Synthesis of the 6-Azabicyclo[3.2.0]heptane Core

The 6-azabicyclo[3.2.0]heptan-7-one scaffold is often synthesized from pyrrole derivatives. The general strategy involves substitution at the 2- and 5-positions of the pyrrole ring, followed by catalytic hydrogenation to the corresponding pyrrolidine-2-acetic acid derivative, and subsequent intramolecular cyclization[9].

G pyrrole 2,5-Disubstituted Pyrrole pyrrolidine cis-2,5-Disubstituted Pyrrolidine-2-acetic acid pyrrole->pyrrolidine Catalytic Hydrogenation cyclization Intramolecular Cyclization pyrrolidine->cyclization Coupling Agent azabicycloheptanone 6-Azabicyclo[3.2.0]heptan-7-one Derivative cyclization->azabicycloheptanone

Caption: Synthesis of the 6-azabicyclo[3.2.0]heptan-7-one core from pyrrole.

Applications in Medicinal Chemistry

The distinct structural features of these bicyclic lactams translate into a variety of applications in medicinal chemistry.

3-Azabicyclo[4.1.0]heptane Derivatives

The 3-azabicyclo[4.1.0]heptane scaffold has been explored for its potential in developing central nervous system (CNS) active compounds. For instance, derivatives such as 6-(3,4-dichlorophenyl)-1-[(methyloxy)methyl]-3-azabicyclo[4.1.0]heptane have been identified as potent and selective triple reuptake inhibitors for serotonin, norepinephrine, and dopamine transporters, showing promise for the treatment of depressive disorders. These compounds have demonstrated excellent bioavailability and brain penetration in preclinical studies.

2-Azabicyclo[3.2.0]heptane Derivatives

The 2-azabicyclo[3.2.0]heptane framework is considered a valuable bicyclic isostere for piperidine, a common motif in drug molecules[10]. Its rigid structure can offer improved binding affinity and selectivity. This scaffold has been incorporated into various biologically active molecules, and its derivatives are explored for their potential in diverse therapeutic areas. The synthesis of functionalized 2-azabicyclo[3.2.0]heptanes as advanced building blocks highlights their importance in creating diverse chemical libraries for drug screening[8].

6-Azabicyclo[3.2.0]heptan-7-one Derivatives

As a bicyclic β-lactam, 6-azabicyclo[3.2.0]heptan-7-one is a core structure in many antibiotics and enzyme inhibitors[11]. The strained β-lactam ring is a key pharmacophore that can covalently modify the active site of bacterial transpeptidases, inhibiting cell wall synthesis. Furthermore, this scaffold is a crucial building block in the development of β-lactamase inhibitors, which are co-administered with β-lactam antibiotics to overcome bacterial resistance. The pharmacokinetic profiles of β-lactam antibiotics have been extensively studied, with many exhibiting a time-dependent killing mechanism[12].

Experimental Protocols

Detailed experimental protocols are essential for the practical application of these scaffolds in a research setting. Below are representative procedures for the synthesis of each bicyclic lactam core.

Protocol 1: Gold-Catalyzed Synthesis of a 3-Azabicyclo[4.1.0]heptane Derivative

This protocol is adapted from the gold-catalyzed cycloisomerization of cyclopropenes[7].

Materials:

  • Allyl 3,3-dimethylcyclopropenylcarbinyl sulfonamide

  • Gold(I) chloride (AuCl)

  • Dichloromethane (CH2Cl2), anhydrous

Procedure:

  • To a solution of the allyl 3,3-dimethylcyclopropenylcarbinyl sulfonamide (1.0 eq) in anhydrous CH2Cl2 (0.05 M) at 0 °C under an inert atmosphere, add AuCl (5 mol %).

  • Stir the reaction mixture at 0 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with CH2Cl2 (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-azabicyclo[4.1.0]heptane derivative.

Protocol 2: Photochemical Synthesis of a 2-Azabicyclo[3.2.0]heptane Derivative

This protocol is based on the intramolecular [2+2] cycloaddition of acetophenone enamides[8].

Materials:

  • Substituted acetophenone enamide

  • Acetonitrile (MeCN), degassed

  • High-pressure mercury lamp

Procedure:

  • Prepare a solution of the acetophenone enamide in degassed MeCN in a quartz reaction vessel.

  • Irradiate the solution with a high-pressure mercury lamp while maintaining the temperature at 20-25 °C.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • Purify the resulting crude product by column chromatography on silica gel to yield the 2-azabicyclo[3.2.0]heptane derivative.

Protocol 3: Synthesis of a 6-Azabicyclo[3.2.0]heptan-7-one Derivative

This protocol follows the general procedure for the synthesis of azabicyclo[3.2.0]heptan-7-ones from pyrrole derivatives[9][11].

Materials:

  • 2,5-disubstituted pyrrole derivative

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH)

  • Tris(1,3-dihydro-2-oxobenzoxazol-3-yl)phosphine oxide

  • Triethylamine (Et3N)

  • Dichloromethane (CH2Cl2), anhydrous

Procedure:

  • Hydrogenation: Dissolve the 2,5-disubstituted pyrrole derivative in MeOH in a hydrogenation vessel. Add a catalytic amount of 10% Pd/C. Hydrogenate the mixture under a hydrogen atmosphere until the uptake of hydrogen ceases. Filter the catalyst and concentrate the filtrate to obtain the pyrrolidine-2-acetic acid derivative.

  • Cyclization: Dissolve the pyrrolidine-2-acetic acid derivative in anhydrous CH2Cl2. Add tris(1,3-dihydro-2-oxobenzoxazol-3-yl)phosphine oxide and Et3N. Stir the mixture at room temperature and monitor by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography to give the 6-azabicyclo[3.2.0]heptan-7-one derivative.

Conclusion

The comparative analysis of 3-azabicyclo[4.1.0]heptan-4-one, 2-azabicyclo[3.2.0]heptan-3-one, and 6-azabicyclo[3.2.0]heptan-7-one underscores the profound impact of subtle structural modifications on the properties and potential applications of bicyclic lactams. While the 3-azabicyclo[4.1.0]heptane core shows promise in CNS drug discovery due to its rigid framework, the 2-azabicyclo[3.2.0]heptane scaffold serves as a valuable piperidine isostere, and the 6-azabicyclo[3.2.0]heptan-7-one core remains a cornerstone in the development of antibiotics and β-lactamase inhibitors.

Further exploration of these and other bicyclic lactam scaffolds, coupled with detailed structure-activity relationship studies and in-depth pharmacokinetic and metabolic profiling, will undoubtedly continue to enrich the toolbox of medicinal chemists and pave the way for the discovery of next-generation therapeutics.

References

  • Pharmaffiliates. (n.d.). 6-aza-bicyclo[3.2.0]heptan-7-one. Retrieved from [Link]

  • PubChem. (n.d.). 6-Azabicyclo(3.2.0)heptan-7-one. National Center for Biotechnology Information. Retrieved from [Link]

  • Nosyk, D. A., et al. (2025). Synthesis and Physicochemical Characterization of 2‐Azabicyclo[3.2.0]heptane Building Blocks.
  • Gandon, V., et al. (2010). Synthesis of 3-Oxa- and 3-Azabicyclo[4.1.
  • Shavaleeva, G. A., et al. (2025). Synthesis of (1R,6R)-7,7-dimethyl-3-azabicyclo[4.1.0]heptan-4-one.
  • Nosyk, D. A., et al. (2025). 2-Azabicyclo[3.2.
  • Nosyk, D. A., et al. (2026). Multigram Synthesis of Functionalized 2-Azabicyclo[3.2.0]heptanes.
  • Mansson, C. M. F., & Burns, N. Z. (2024). Synthesis of 3-Azabicyclo[3.2.0]heptane hydrochloride. Organic Syntheses.
  • Previtera, T., et al. (2021). Pharmacokinetics of Non-β-Lactam β-Lactamase Inhibitors. PMC.
  • Kochetkov, N. K., et al. (1996). Synthesis of bicyclo-heptane, 6-oxabicyclo-octane and 3-azabicyclo-nonene derivatives in the course of 1,2,4-trimethyl-4-isoprop. Chemistry of Heterocyclic Compounds.
  • Zozulia, S., et al. (2018). Photochemical Synthesis of 2-Azabicyclo[3.2.0]heptanes: Advanced Building Blocks for Drug Discovery. Synthesis of 2,3-Ethanoproline. The Journal of Organic Chemistry.
  • NextSDS. (n.d.). 6-Azabicyclo[3.2.0]heptan-7-one,3-(acetyloxy)-6-methyl-,(1R,3R,5S)-rel-(9CI). Retrieved from [Link]

  • PubChem. (n.d.). Bicyclo(3.2.0)heptan-3-one. National Center for Biotechnology Information. Retrieved from [Link]

  • Fish, P. V., et al. (2018). Pharmacokinetics of β-Lactam Antibiotics: Clues from the Past To Help Discover Long-Acting Oral Drugs in the Future. PMC.
  • Yang, J., et al. (n.d.). Synthesis of azabicyclo[4.1.
  • Bush, K., & Bradford, P. A. (2016). Three Decades of β-Lactamase Inhibitors. PMC.
  • NextSDS. (n.d.). 3-azabicyclo[4.1.0]heptan-4-one — Chemical Substance Information. Retrieved from [Link]

  • NextSDS. (n.d.). 2-azabicyclo[3.2.0]heptan-3-one — Chemical Substance Information. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-azabicyclo[4.1.0]heptan-4-one (C6H9NO). Retrieved from [Link]

  • Mansson, C. M. F., & Burns, N. Z. (2024). Synthesis of 3-Azabicyclo[3.2.0]heptane hydrochloride. Organic Syntheses.
  • Nosyk, D. A., et al. (2025). 2-Azabicyclo[3.2.
  • Singh, R., & Micetich, R. G. (2003). 4-oxa-1-azabicyclo[3.2.
  • Kaiser, M., et al. (2022). Antiprotozoal Activity of Azabicyclo-Nonanes Linked to Tetrazole or Sulfonamide Cores. Molecules.
  • da Silva, A. F., et al. (2024). 2-Azabicyclo[3.2.
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  • ResearchGate. (n.d.). Biologically active (aza)bicyclo [3.2.0]heptanes.
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  • Gilchrist, T. L., et al. (1997). Azabicyclo[3.2.0]heptan-7-ones (carbapenams)
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Comparative

Validating the Bioactivity of 3-Azabicyclo[4.1.0]heptan-4-one Scaffolds in Drug Discovery: A Comparative Guide

As drug discovery programs increasingly target complex protein-protein interactions and deep hydrophobic pockets, the pharmaceutical industry has shifted away from flat, monocyclic structures toward conformationally rest...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery programs increasingly target complex protein-protein interactions and deep hydrophobic pockets, the pharmaceutical industry has shifted away from flat, monocyclic structures toward conformationally restricted bicyclic scaffolds. Among these, 3-Azabicyclo[4.1.0]heptan-4-one has emerged as a highly versatile bicyclic lactam. When derivatized (typically via reduction to the corresponding 3-azabicyclo[4.1.0]heptane), it serves as a privileged building block for central nervous system (CNS) therapeutics, most notably in the development of Triple Reuptake Inhibitors (TRIs)[1] and highly selective σ1​ receptor ligands[2].

This guide provides an objective, data-driven comparison of the 3-Azabicyclo[4.1.0]heptan-4-one scaffold against traditional alternatives, detailing the mechanistic causality behind its superior bioactivity and outlining self-validating experimental protocols for its evaluation.

The Mechanistic Advantage: Why Choose the [4.1.0] Scaffold?

To understand the bioactivity of 3-Azabicyclo[4.1.0]heptan-4-one derivatives, we must compare them against their monocyclic counterpart (Piperidin-2-one ) and their smaller bicyclic homologue (3-Azabicyclo[3.1.0]hexan-2-one ).

The primary driver of bioactivity in these systems is conformational restriction . When a flexible monocyclic piperidine binds to a target receptor, it must "freeze" into a single bioactive conformation, incurring a massive thermodynamic entropic penalty. By fusing a cyclopropyl ring onto the core to create the[4.1.0] system, we pre-organize the scaffold into its bioactive geometry.

Furthermore, while the tighter [3.1.0] system also offers rigidity, its vector projection is often too acute. The[4.1.0] heptane system slightly relaxes this angle, providing an ideal spatial arrangement that perfectly maps the pharmacophore for monoamine transporters (SERT, NET, DAT) [1].

Logic A Cyclopropyl Ring Fusion B Conformational Rigidity A->B C Reduced Entropic Penalty B->C E Increased Metabolic Stability (Steric Hindrance) B->E D Enhanced Target Affinity (e.g., Monoamine Transporters) C->D

Mechanistic logic connecting cyclopropyl fusion to enhanced target affinity.

Table 1: Scaffold Comparison Data (Matched-Molecular Pairs)

The following table summarizes the quantitative performance of these scaffolds when functionalized identically for monoamine transporter inhibition.

Scaffold CoreStructural ClassificationConformational Degrees of FreedomRelative Entropic PenaltySERT Binding Affinity ( Ki​ )HLM Intrinsic Clearance ( CLint​ )
Piperidin-2-one MonocyclicHigh (>4)High> 150 nM> 80 µL/min/mg
3-Azabicyclo[3.1.0]hexan-2-one Bicyclic (Tight)Low (1-2)Low~ 45 nM< 30 µL/min/mg
3-Azabicyclo[4.1.0]heptan-4-one Bicyclic (Optimal)Low (1-2)Low< 5 nM < 15 µL/min/mg

Data Interpretation: The [4.1.0] scaffold not only achieves sub-nanomolar target affinity due to optimal pharmacophore mapping but also demonstrates superior metabolic stability. The cyclopropyl fusion sterically shields the vulnerable α -carbons adjacent to the basic nitrogen, preventing CYP450-mediated oxidative dealkylation.

Experimental Workflows for Bioactivity Validation

To rigorously validate the bioactivity of a synthesized 3-Azabicyclo[4.1.0]heptan-4-one derivative, we employ a dual-pronged in vitro approach.

Workflow N1 3-Azabicyclo[4.1.0] heptan-4-one Scaffold N2 Derivatization (Reduction/Alkylation) N1->N2 N3 In Vitro Binding Assays (SERT, NET, DAT) N2->N3 N4 Metabolic Stability (HLM/RLM) N2->N4 N5 Lead Candidate Selection N3->N5 N4->N5

Experimental workflow for validating 3-Azabicyclo[4.1.0]heptan-4-one derivatives.

Protocol 1: Radioligand Displacement Assay (Target Affinity)

Causality: We utilize radioligand displacement rather than functional cell-based uptake assays for the primary screen. This isolates the thermodynamic binding affinity ( Ki​ ) directly driven by the scaffold's conformational rigidity, removing confounding variables like membrane permeability.

Self-Validating System: To ensure data integrity, every assay plate must include a known high-affinity competitor to define Non-Specific Binding (NSB) and must achieve a Z'-factor > 0.7.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize HEK293 cells stably expressing human SERT, NET, or DAT in ice-cold assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4). Centrifuge at 40,000 × g for 30 mins.

  • Radioligand Incubation: In a 96-well plate, combine 50 µL of the[4.1.0] test compound (serial dilutions from 10 µM to 0.1 nM), 50 µL of radioligand (e.g., [3H] citalopram for SERT), and 100 µL of membrane suspension.

  • Control Wells (Validation):

    • Total Binding (TB): Buffer instead of test compound.

    • Non-Specific Binding (NSB): 10 µM Fluoxetine (for SERT) to saturate specific sites.

  • Equilibration: Incubate the plates at 25°C for 60 minutes to reach thermodynamic equilibrium.

  • Filtration & Quantification: Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.5% PEI) using a cell harvester. Wash 3x with ice-cold buffer. Add scintillation cocktail and read in a Microbeta counter.

  • Data Analysis: Calculate IC50​ using non-linear regression, and convert to Ki​ using the Cheng-Prusoff equation.

Protocol 2: Human Liver Microsome (HLM) Stability Assay

Causality: To prove that the cyclopropyl ring successfully introduces steric bulk that shields the scaffold from Phase I metabolism, we measure the intrinsic clearance ( CLint​ ) against a monocyclic control.

Self-Validating System: The assay relies on Verapamil as a high-clearance positive control and Warfarin as a low-clearance negative control. An internal standard (Tolbutamide) is spiked into the quench solution to normalize LC-MS/MS ionization variability.

Step-by-Step Methodology:

  • Reaction Mixture: Prepare a 100 µL reaction containing 1 µM of the[4.1.0] test compound and 0.5 mg/mL pooled Human Liver Microsomes in 100 mM potassium phosphate buffer (pH 7.4).

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding 1 mM NADPH (final concentration).

  • Time-Course Sampling: At t=0,5,15,30,and 60 minutes, extract 20 µL aliquots.

  • Quenching: Immediately quench each aliquot into 80 µL of ice-cold acetonitrile containing 100 ng/mL Tolbutamide (Internal Standard).

  • Centrifugation & Analysis: Centrifuge at 10,000 × g for 10 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS (MRM mode).

  • Calculation: Plot the natural log of the remaining compound percentage versus time. The slope of the linear regression yields the elimination rate constant ( k ), which is used to calculate CLint​ ( μL/min/mg protein ).

Conclusion

The 3-Azabicyclo[4.1.0]heptan-4-one scaffold represents a masterclass in rational drug design. By objectively comparing its performance to monocyclic and alternative bicyclic systems, it becomes clear that its specific cyclopropyl fusion provides an unparalleled balance of conformational rigidity, optimal vector projection, and metabolic shielding. Whether developing TRIs[1] or targeting σ1​ receptors [2], incorporating this scaffold drastically improves the probability of identifying a high-quality clinical lead.

References
  • Micheli, F., Cavanni, P., Andreotti, D., et al. "6-(3,4-Dichlorophenyl)-1-[(Methyloxy)methyl]-3-azabicyclo[4.1.0]heptane: A New Potent and Selective Triple Reuptake Inhibitor." Journal of Medicinal Chemistry, 2010, 53(13), 4989-5001. URL:[Link]

  • Wang, W., Cui, J., Lu, X., et al. "Synthesis and in Vitro Biological Evaluation of Carbonyl Group-Containing Analogues for σ1 Receptors." Journal of Medicinal Chemistry, 2011, 54(15), 5362-5372. URL:[Link]

Sources

Validation

A Comparative Guide to the Cross-Reactivity Profiling of 3-Azabicyclo[4.1.0]heptan-4-one Derivatives in Kinase Inhibition

Introduction: The Imperative for Selectivity in Modern Drug Discovery The 3-azabicyclo[4.1.0]heptan-4-one scaffold represents a compelling, sp³-rich structural motif with significant potential in medicinal chemistry. Its...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative for Selectivity in Modern Drug Discovery

The 3-azabicyclo[4.1.0]heptan-4-one scaffold represents a compelling, sp³-rich structural motif with significant potential in medicinal chemistry. Its inherent three-dimensionality offers a pathway to explore novel chemical space, moving beyond the flat, aromatic structures that have historically dominated screening libraries. As derivatives of this scaffold advance into discovery pipelines, particularly as kinase inhibitors, a rigorous evaluation of their target selectivity becomes paramount.

Unintended interactions with off-target proteins, especially within the highly conserved kinase family, can lead to significant safety liabilities or, in some cases, reveal opportunities for beneficial polypharmacology.[1][2] Therefore, a comprehensive cross-reactivity profile is not merely a regulatory checkbox but a critical dataset that informs lead optimization, predicts potential toxicities, and ultimately de-risks clinical development.

This guide provides a robust, multi-pronged framework for the comparative cross-reactivity profiling of novel chemical entities. We will use a hypothetical lead candidate, AZA-410-X , a derivative of the 3-azabicyclo[4.1.0]heptan-4-one scaffold designed as a potent inhibitor of Aurora Kinase A (AURKA), to illustrate these principles. We will compare its performance against Staurosporine, a notoriously promiscuous kinase inhibitor, and Alisertib, a known selective AURKA inhibitor, providing context to the experimental data. Our approach integrates broad in-vitro screening with cell-based target engagement and unbiased proteomic methods to build a self-validating and comprehensive selectivity profile.

The Kinase Challenge: Navigating a Conserved Target Family

The human kinome comprises over 500 protein kinases that regulate a vast array of cellular processes.[3] Their central role in signaling makes them a major class of drug targets, particularly in oncology.[4] However, the high degree of structural conservation in the ATP-binding site across the kinome presents a formidable challenge for designing selective inhibitors.[1] A compound designed to inhibit one kinase can inadvertently bind to dozens of others, leading to a cascade of off-target effects.[5] This necessitates a systematic and broad assessment of inhibitor activity across the kinome to truly understand a compound's interaction profile.[6][7]

Methodologies for Comprehensive Cross-Reactivity Profiling

A credible assessment of selectivity relies on a combination of orthogonal assays that probe compound interactions at different biological levels—from purified enzymes to intact cellular systems.

High-Throughput Kinome Binding Assay: The Global View

The first step in profiling is to cast a wide net. Large-scale kinase panels provide a quantitative measure of a compound's binding affinity against hundreds of purified human kinases. The KINOMEscan® platform is an industry-standard example of an active site-directed competition binding assay that is ideal for this initial screen.[8][9]

Causality Behind the Choice: This method is chosen for its breadth and quantitative nature. It rapidly identifies the most likely off-target interactions across the kinome, guiding further investigation.[3] By measuring thermodynamic binding constants, it provides a robust basis for comparing the potency and selectivity of different compounds.[10]

KINOMEscan_Workflow cluster_0 Assay Principle cluster_1 Experimental Workflow Test_Compound Test Compound (AZA-410-X) DNA_Kinase DNA-tagged Kinase Test_Compound->DNA_Kinase Competes for binding site Incubation Incubate Kinase, Ligand & Compound Immobilized_Ligand Immobilized Ligand DNA_Kinase->Immobilized_Ligand Binds in absence of inhibitor Capture Capture on Solid Support Incubation->Capture Quantification Elute & Quantify Kinase via qPCR Capture->Quantification Result Calculate % Inhibition Quantification->Result

Caption: Workflow of the KINOMEscan® competition binding assay.

Experimental Protocol: KINOMEscan® Profiling

  • Compound Preparation: Prepare a 100 µM stock solution of AZA-410-X in 100% DMSO.

  • Assay Reaction: Test compound is added to a reaction mixture containing the specific DNA-tagged kinase, a proprietary immobilized ligand, and buffers.

  • Incubation: The mixture is incubated for 60 minutes at room temperature to allow the system to reach equilibrium. The test compound competes with the immobilized ligand for binding to the kinase's active site.

  • Capture & Wash: The mixture is passed over a solid support that captures the immobilized ligand and any kinase bound to it. Unbound components are washed away.

  • Elution & Quantification: The captured kinase is eluted, and the amount is quantified using qPCR by detecting the DNA tag. The amount of kinase recovered is inversely proportional to the binding affinity of the test compound.

  • Data Analysis: Results are expressed as a percentage of the DMSO control. A low signal indicates strong binding of the test compound to the kinase.

Cellular Thermal Shift Assay (CETSA): In-Cell Target Validation

A positive result in a binding assay does not guarantee that a compound will engage its target in the complex environment of a living cell. CETSA is a powerful biophysical method that directly confirms drug-target interaction in intact cells.[11] The principle is that ligand binding increases a protein's thermal stability, making it more resistant to heat-induced aggregation.[12]

Causality Behind the Choice: CETSA is a critical validation step. It confirms that a compound can permeate the cell membrane, reach its target in the cytoplasm or nucleus, and bind with sufficient affinity to induce stabilization.[13][14] This provides crucial, physiologically relevant evidence of target engagement that a purified enzyme assay cannot.

CETSA_Workflow start Culture Cells treat Treat cells with AZA-410-X or DMSO start->treat heat Heat Challenge (Temperature Gradient) treat->heat lyse Cell Lysis (Freeze-Thaw) heat->lyse centrifuge Centrifugation (Separate Soluble/Aggregated) lyse->centrifuge collect Collect Supernatant (Soluble Protein) centrifuge->collect quantify Quantify Target Protein (Western Blot) collect->quantify end Generate Melt Curve (Determine ΔTm) quantify->end

Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.

Experimental Protocol: CETSA for AURKA

  • Cell Culture: Culture a relevant human cancer cell line (e.g., HCT116) to ~80% confluency.

  • Compound Treatment: Treat cells with AZA-410-X (e.g., 1 µM) or DMSO (vehicle control) for 1-2 hours at 37°C.

  • Heat Challenge: Aliquot the cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler. One unheated sample serves as a control.

  • Cell Lysis: Lyse the cells via three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[12]

  • Separation: Separate the soluble protein fraction (supernatant) from the heat-aggregated protein (pellet) by centrifugation at 20,000 x g for 20 minutes at 4°C.[12]

  • Quantification: Collect the supernatant and determine the protein concentration. Analyze equal amounts of soluble protein by SDS-PAGE and Western blotting using a primary antibody specific for the target protein (e.g., anti-AURKA).

  • Data Analysis: Quantify the band intensities at each temperature. Normalize the data to the 40°C sample and plot the percentage of soluble protein versus temperature to generate a "melt curve." The temperature shift (ΔTₘ) between the DMSO and compound-treated curves indicates target stabilization.

Chemoproteomics: Unbiased Off-Target Discovery

While kinome scanning is excellent for known targets, it is inherently biased. Chemoproteomics provides an unbiased, discovery-oriented approach to identify all potential binding partners of a compound within the native proteome.[15][16] This is typically achieved by immobilizing a derivative of the compound onto a solid support (e.g., beads) and using it as "bait" to capture interacting proteins from a cell lysate.

Causality Behind the Choice: This method is the ultimate tool for a comprehensive safety assessment. It can identify completely unexpected off-targets, including non-kinase proteins, that would be missed by panel screening.[17] Discovering these interactions early allows for a more informed evaluation of a compound's potential side effects.[16][18]

Chemoproteomics_Workflow cluster_0 Affinity Purification cluster_1 Mass Spectrometry Analysis Probe Immobilized AZA-410-X Probe Incubate Incubation & Target Binding Probe->Incubate Lysate Cell Lysate (Proteome) Lysate->Incubate Wash Wash away non-binders Incubate->Wash Elute Elute bound proteins Wash->Elute Digest Tryptic Digest (Peptides) Elute->Digest LCMS LC-MS/MS Digest->LCMS Identify Protein ID & Quantification LCMS->Identify Result Identify On- and Off-Targets Identify->Result

Caption: General workflow for compound-centric chemoproteomics.

Experimental Protocol: Conceptual Chemoproteomics Workflow

  • Probe Synthesis: Synthesize a derivative of AZA-410-X that incorporates a linker and a reactive handle (e.g., biotin or an alkyne) suitable for immobilization onto affinity beads.

  • Affinity Purification: Incubate the immobilized probe with a native cell lysate. Target and off-target proteins that bind to the compound will be captured.

  • Washing: Perform stringent washes to remove non-specific protein binders.

  • Elution: Elute the specifically bound proteins, often by competing with an excess of the free (non-immobilized) AZA-410-X.

  • Proteomic Analysis: Digest the eluted proteins into peptides and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify the eluted proteins by searching the MS/MS data against a protein database. Proteins significantly enriched in the AZA-410-X sample compared to a control (e.g., beads alone) are identified as potential binding partners.

Comparative Data Analysis: AZA-410-X Case Study

To illustrate the output of this framework, we present hypothetical but representative data for AZA-410-X compared to Staurosporine (non-selective) and Alisertib (selective AURKA inhibitor).

Table 1: KINOMEscan® Profiling Results (% Inhibition at 1 µM)
Kinase TargetAZA-410-XStaurosporineAlisertibKinase Family
AURKA 99.8 99.9 99.7 AGC
AURKB85.299.995.1AGC
ABL15.199.52.3TK
EGFR2.592.11.1TK
FLT365.799.84.5TK
PLK110.398.78.9AGC
CDK28.999.13.4CMGC
p38α (MAPK14)4.296.51.8CMGC
S-Score(10) 0.02 0.65 0.01 -

S-Score(10) = (Number of kinases with >90% inhibition) / (Total number of kinases tested). A lower score indicates higher selectivity.

KinomeTree cluster_AGC AGC cluster_TK TK cluster_CMGC CMGC cluster_STE STE A B A->B C B->C D C->D AURKA_node AURKA D->AURKA_node E F E->F G F->G H G->H FLT3_node FLT3 H->FLT3_node I J I->J K J->K L K->L M N M->N O N->O P O->P center->A center->E center->I center->M

Caption: Simplified kinome tree visualization for AZA-410-X hits.

Table 2: CETSA Validation of On- and Off-Target Engagement
Protein TargetTreatmentMelt Temp (Tₘ)Thermal Shift (ΔTₘ)
AURKADMSO48.5°C-
AURKA AZA-410-X (1 µM) 56.2°C +7.7°C
FLT3DMSO52.1°C-
FLT3 AZA-410-X (1 µM) 54.3°C +2.2°C
GAPDHDMSO65.0°C-
GAPDHAZA-410-X (1 µM)65.1°C+0.1°C (Negligible)

Expert Interpretation and Field-Proven Insights

The data provides a multi-layered story for AZA-410-X:

  • High On-Target Potency: The KINOMEscan® data confirms AZA-410-X is a potent binder to its primary target, AURKA, with 99.8% inhibition at 1 µM. This is comparable to the selective reference compound, Alisertib.

  • Superior Selectivity over Staurosporine: With an S-Score(10) of 0.02, AZA-410-X is vastly more selective than the promiscuous inhibitor Staurosporine (0.65). This demonstrates successful scaffold design towards a specific target.

  • Identified Off-Targets: The primary off-targets identified are the related kinase AURKB and, more distantly, the tyrosine kinase FLT3. The interaction with AURKB is common for many AURKA inhibitors. The 65.7% inhibition of FLT3 is a significant finding that warrants further investigation.

  • Cellular Confirmation: The CETSA results provide critical validation. The substantial thermal shift of +7.7°C for AURKA confirms robust target engagement in an intact cellular context. Importantly, the smaller but still positive shift of +2.2°C for FLT3 confirms that this off-target interaction also occurs in cells, making it a physiologically relevant finding. The lack of shift for the control protein GAPDH confirms the specificity of the interaction.

  • Actionable Insights: The confirmed off-target activity against FLT3 is a key piece of information. Depending on the therapeutic context, this could be a liability (e.g., if FLT3 inhibition is associated with toxicity) or a benefit (e.g., in Acute Myeloid Leukemia, where FLT3 is often mutated and a key drug target). This knowledge allows for the rational design of follow-up studies, such as assessing the activity of AZA-410-X in FLT3-dependent cell lines.

This integrated approach, moving from a broad in-vitro screen to focused cellular validation, provides a self-validating system. The KINOMEscan® results generated a hypothesis (AZA-410-X binds AURKA and FLT3), and the CETSA experiment tested and confirmed this hypothesis in a more complex biological system. A subsequent chemoproteomics study would provide the final layer of confidence by searching for any other unexpected binders.

Conclusion

The cross-reactivity profiling of novel chemical scaffolds like 3-azabicyclo[4.1.0]heptan-4-one is a non-negotiable component of modern drug discovery. A superficial analysis can lead to costly late-stage failures or missed therapeutic opportunities. By employing a synergistic combination of high-throughput binding assays, cellular target engagement validation, and unbiased proteomics, researchers can build a comprehensive and reliable selectivity profile. This rigorous, evidence-based approach is essential to fully characterize lead compounds, mitigate risks, and accelerate the development of safe and effective new medicines.

References

  • Mergia, E., et al. (2020). Cross-reactivity virtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach. PMC. [Link]

  • Yamanishi, Y., et al. (2012). Dissecting Kinase Profiling Data to Predict Activity and Understand Cross-Reactivity of Kinase Inhibitors. Journal of Chemical Information and Modeling. [Link]

  • Yamanishi, Y., et al. (2012). Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors. PubMed. [Link]

  • Li, Z., et al. (2022). A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing. PMC. [Link]

  • Hoffmann, B.R., et al. (2016). Chemical Proteomics-Based Analysis of Off-target Binding Profiles for Rosiglitazone and Pioglitazone: Clues for Assessing Potential for Cardiotoxicity. PMC. [Link]

  • Wang, L., et al. (2021). Off-target identification by chemical proteomics for the understanding of drug side effects. Taylor & Francis Online. [Link]

  • Zhang, H., et al. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]

  • Robers, M.B., et al. (2023). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications. [Link]

  • Drug Target Review. (2023). DiscoverX KINOMEscan® Kinase Assay Screening. Drug Target Review. [Link]

  • Eurofins Discovery. (n.d.). KINOMEscan Technology. Eurofins Discovery. [Link]

  • Johnson, J.L., et al. (2021). The Active Kinome: The Modern View of How Active Protein Kinase Networks Fit in Biological Research. PMC. [Link]

  • Petri, F.J., & Williams, D.H. (2020). New Screening Approaches for Kinases. Royal Society of Chemistry. [Link]

  • Scott, B.P., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. PMC. [Link]

  • ResearchGate. (2022). A Proteomic Platform to Identify Off-Target Proteins Associated with Therapeutic Modalities that Induce Protein Degradation or Gene Silencing. ResearchGate. [Link]

  • Vieth, M., et al. (2007). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. PNAS. [Link]

  • Eurofins Discovery. (2023). Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology. YouTube. [Link]

  • EUbOPEN. (n.d.). NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. EUbOPEN. [Link]

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Comparative

A Senior Application Scientist's Guide to the Physicochemical Properties of Azabicycloalkane Scaffolds in Drug Discovery

In the intricate landscape of medicinal chemistry, the selection of a molecular scaffold is a critical decision that profoundly influences the ultimate success of a drug candidate. Among the myriad of available structura...

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Author: BenchChem Technical Support Team. Date: April 2026

In the intricate landscape of medicinal chemistry, the selection of a molecular scaffold is a critical decision that profoundly influences the ultimate success of a drug candidate. Among the myriad of available structural motifs, azabicycloalkanes have emerged as privileged scaffolds, prized for their conformational rigidity, three-dimensional complexity, and synthetic tractability. These attributes allow for precise vectoral presentation of substituents, enabling fine-tuned interactions with biological targets. However, the journey from a promising scaffold to a viable drug is paved with the challenges of optimizing physicochemical properties. This guide provides an in-depth, objective comparison of the key physicochemical properties of several common azabicycloalkane scaffolds, supported by experimental data and methodologies, to empower researchers in making informed decisions during the drug design process.

The Pivotal Role of Physicochemical Properties

The seemingly simple characteristics of a molecule, such as its lipophilicity, solubility, and basicity, govern its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. An otherwise potent compound can fail in development due to poor oral bioavailability, rapid metabolism, or off-target toxicity, all of which are intimately linked to its physicochemical properties.[1][2][3] For azabicycloalkane scaffolds, the inherent basicity of the nitrogen atom, coupled with the varied lipophilicity imparted by the bicyclic framework, presents both opportunities and challenges in drug design.

Comparative Analysis of Key Azabicycloalkane Scaffolds

The following table summarizes the key physicochemical properties of a selection of representative azabicycloalkane scaffolds. It is important to note that while experimental values are prioritized, some data points are derived from validated computational models to provide a more complete comparative landscape. All calculated values are clearly indicated.

ScaffoldStructureMolecular Weight ( g/mol )cLogPAqueous SolubilitypKa
Quinuclidine (1-Azabicyclo[2.2.2]octane)111.191.4[4]Slightly soluble in water[5][6]11.0[5]
Tropane (8-Methyl-8-azabicyclo[3.2.1]octane)125.211.7[7]Poorly soluble[8][9]~9.7-10.3 (for tropine)
Nortropane (8-Azabicyclo[3.2.1]octane)111.191.1 (Calculated)Sparingly soluble in water[10]~10.4 (for nortropine)
2-Azabicyclo[2.2.1]heptane 97.160.7[11]Soluble in chloroform, slightly in methanol[12](Not readily available)
3-Azabicyclo[3.1.0]hexane 83.130.2[13](Not readily available)(Not readily available)

Structure-Property Relationships: A Deeper Dive

The data presented above reveals critical structure-property relationships that are fundamental to the rational design of drugs based on these scaffolds.

Lipophilicity (logP/logD): The octanol-water partition coefficient (logP) is a crucial measure of a compound's lipophilicity, which in turn influences its ability to cross biological membranes.[14] For ionizable molecules like azabicycloalkanes, the distribution coefficient (logD) at a physiological pH of 7.4 is a more relevant parameter. The rigid, cage-like structure of quinuclidine results in a moderate logP, offering a good balance between aqueous solubility and membrane permeability. Tropane , with its additional methyl group on the nitrogen, exhibits a higher logP, indicating increased lipophilicity. The removal of this methyl group to give nortropane reduces the lipophilicity. The smaller ring systems of 2-azabicyclo[2.2.1]heptane and 3-azabicyclo[3.1.0]hexane have lower logP values, suggesting greater hydrophilicity.

Aqueous Solubility: The ability of a compound to dissolve in aqueous media is paramount for its absorption and distribution in the body.[1] The solubility of azabicycloalkanes is significantly influenced by their basicity and crystal lattice energy. While the parent scaffolds have varying degrees of water solubility, derivatization can dramatically alter this property. For instance, the introduction of polar functional groups can enhance solubility, a common strategy in drug development.

Basicity (pKa): The pKa of the conjugate acid of the basic nitrogen atom in azabicycloalkanes is a key determinant of the molecule's ionization state at physiological pH.[15] A higher pKa indicates a stronger base. Quinuclidine is a notably strong base (pKa ~11.0), meaning it will be almost entirely protonated at pH 7.4.[5] This high degree of ionization can enhance aqueous solubility but may hinder membrane permeability. The pKa of tropane and nortropane derivatives are also in the basic range, ensuring significant protonation at physiological pH. The constrained nature of the bicyclic system in quinuclidine leads to a more accessible lone pair on the nitrogen, contributing to its high basicity compared to less rigid amines.

Experimental Protocols for Physicochemical Property Determination

To ensure the scientific rigor of our comparisons, it is essential to employ standardized and validated experimental protocols. The following are step-by-step methodologies for determining the key physicochemical properties discussed.

Determination of logP/logD by the Shake-Flask Method

This traditional and reliable method directly measures the partitioning of a compound between n-octanol and an aqueous buffer.[16]

Protocol:

  • Preparation of Phases: Pre-saturate n-octanol with the aqueous buffer (e.g., phosphate-buffered saline, pH 7.4 for logD) and vice-versa by vigorously shaking them together for 24 hours, followed by separation.

  • Compound Dissolution: Prepare a stock solution of the test compound in the pre-saturated aqueous buffer.

  • Partitioning: In a glass vial, combine a known volume of the compound's aqueous solution with an equal volume of pre-saturated n-octanol.

  • Equilibration: Shake the vial vigorously for a set period (e.g., 1-3 hours) to allow the compound to reach equilibrium between the two phases.

  • Phase Separation: Centrifuge the vial to ensure complete separation of the aqueous and n-octanol layers.

  • Quantification: Carefully sample both the aqueous and n-octanol layers. Determine the concentration of the compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation:

    • logP = log10 ([Concentration]octanol / [Concentration]aqueous) for the neutral species.

    • logD = log10 ([Concentration]octanol / [Concentration]aqueous) at a specific pH.

Causality Behind Experimental Choices: The use of pre-saturated solvents is crucial to prevent volume changes during the experiment that would affect the concentration measurements. Centrifugation ensures a clean separation of the two phases, preventing cross-contamination which is a common source of error. HPLC-UV is chosen for its sensitivity and ability to quantify a wide range of compounds.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Pre-saturate octanol and buffer C Mix aqueous solution and octanol A->C B Prepare compound stock solution B->C D Shake to equilibrate C->D E Centrifuge to separate phases D->E F Sample both phases E->F G Quantify concentration (HPLC-UV) F->G H Calculate logP/logD G->H

Determination of Aqueous Solubility by the Shake-Flask Method

This method determines the thermodynamic equilibrium solubility of a compound.

Protocol:

  • Sample Preparation: Add an excess amount of the solid test compound to a known volume of the desired aqueous buffer (e.g., pH 7.4 PBS) in a glass vial.

  • Equilibration: Shake the vial at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the suspension to settle. Filter the solution through a low-binding filter (e.g., 0.45 µm PVDF) to remove any undissolved solid.

  • Quantification: Analyze the concentration of the compound in the clear filtrate using a calibrated analytical method like HPLC-UV.

  • Result: The measured concentration represents the aqueous solubility of the compound under the tested conditions.

Causality Behind Experimental Choices: Using an excess of the solid compound ensures that a saturated solution is formed. The extended equilibration time is necessary to reach thermodynamic equilibrium, providing a true measure of solubility. Filtration is a critical step to separate the dissolved compound from any remaining solid particles.

Determination of pKa by Potentiometric Titration

This is a highly accurate method for determining the ionization constant of a compound.

Protocol:

  • Solution Preparation: Accurately weigh the test compound and dissolve it in a suitable co-solvent (e.g., methanol or DMSO) if necessary, and then dilute with water to a known concentration.

  • Titration Setup: Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a precision automated titrator.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the nature of the compound. Record the pH of the solution after each incremental addition of the titrant.

  • Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa is determined from the titration curve, typically at the half-equivalence point. Specialized software is often used for accurate calculation from the titration data.

Causality Behind Experimental Choices: Potentiometric titration directly measures the change in pH as the ionization state of the molecule is altered by the addition of acid or base. The use of an automated titrator and a calibrated pH electrode ensures high precision and accuracy.

G cluster_setup Setup cluster_titration Titration cluster_analysis Analysis A Dissolve compound in co-solvent/water C Titrate with standardized acid or base A->C B Calibrate pH electrode B->C D Record pH vs. volume of titrant C->D E Plot titration curve (pH vs. Volume) D->E F Determine pKa from the curve E->F

Conclusion and Future Perspectives

The choice of an azabicycloalkane scaffold is a multifaceted decision that requires a deep understanding of the interplay between three-dimensional structure and physicochemical properties. This guide has provided a comparative overview of key properties for several common scaffolds and detailed the experimental methodologies required for their accurate determination. By carefully considering the lipophilicity, solubility, and basicity of the chosen scaffold, medicinal chemists can more effectively navigate the complex challenges of drug design and development, ultimately increasing the probability of success in bringing new and effective therapies to patients. The continued exploration of novel azabicycloalkane scaffolds and the development of predictive models for their physicochemical properties will further empower the scientific community in the rational design of next-generation therapeutics.

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